1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
Description
The exact mass of the compound 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is 242.9829391 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQDAHAPUCCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230504 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-74-0 | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine: Technical Profile & Synthesis Guide
The following technical guide provides an in-depth profile of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine , a specialized fluorinated building block.
Note on Chemical Identity: While the specific CAS number for this amine is often not indexed in public commercial catalogs due to its status as a transient chiral intermediate, it is synthesized directly from 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 125733-43-9) . This guide references the ketone precursor as the primary commercial anchor point while detailing the amine's properties and synthesis.
Executive Summary
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine is a high-value chiral building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates targeting the Central Nervous System (CNS). Characterized by the presence of a trifluoromethyl (
Core Identity Data
| Property | Detail |
| Chemical Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine |
| Synonyms | |
| Primary Precursor CAS | 125733-43-9 (Ketone: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone) |
| Molecular Formula | |
| Molecular Weight | 244.04 g/mol |
| Chiral Status | Exists as (R)- and (S)- enantiomers; typically synthesized as a racemate or via asymmetric catalysis.[1][3][4] |
Technical Significance & Applications
The "Fluorine Effect" in Drug Design
The incorporation of the trifluoromethyl group at the benzylic position fundamentally alters the physicochemical profile of the amine:
-
pKa Modulation: The strong electron-withdrawing nature of the
group significantly lowers the pKa of the adjacent amine (typically by 2-3 units compared to the non-fluorinated benzylamine), reducing basicity and altering membrane permeability. -
Metabolic Blockade: The
group inhibits metabolic oxidation at the benzylic carbon, prolonging the half-life of drug candidates. -
Lipophilicity: Increases
, enhancing blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs.
Key Applications
-
Agrochemicals: Precursor for isoxazoline-based insecticides and fungicides where metabolic stability is required in field conditions.
-
Pharmaceuticals: Intermediate for synthesis of inhibitors targeting kinases and sigma receptors. The 3,4-dichloro substitution pattern is a classic pharmacophore for serotonin transporter (SERT) affinity.
Synthesis Protocol: Reductive Amination
The most robust route to 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine is the reductive amination of its ketone precursor. This protocol prioritizes yield and enantioselectivity (if a chiral catalyst is used).
Reaction Pathway Diagram
Figure 1: Two-step reductive amination pathway from the commercially available ketone precursor.
Detailed Methodology (Self-Validating Protocol)
Objective: Synthesis of racemic 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine.
Reagents:
-
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 125733-43-9)
-
Titanium(IV) isopropoxide (
) -
Ammonia (7M in methanol) or Ammonium Acetate
-
Sodium Borohydride (
)
Step-by-Step Procedure:
-
Imine Formation (Dehydration):
-
In a flame-dried flask under
, dissolve 1.0 eq of ketone in anhydrous THF. -
Add 2.0 eq of
(Lewis acid/dehydrating agent). -
Add 5.0 eq of Ammonia (as
or methanolic solution). -
Validation Point: Stir at ambient temperature for 12-18 hours. Monitor by TLC or GC-MS for the disappearance of the ketone peak (
242) and appearance of the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Cautiously add 2.0 eq of Sodium Borohydride (
) portion-wise. (Caution: Hydrogen gas evolution). -
Allow to warm to room temperature and stir for 4 hours.
-
-
Quench & Workup:
-
Quench the reaction with 1M NaOH (converts Titanium salts to a filterable white precipitate,
). -
Filter through a Celite pad to remove titanium salts.
-
Extract the filtrate with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or distill under reduced pressure if scale permits.
-
Yield Expectation: 75-85%.
-
Safety & Handling (MSDS Summary)
Handling fluorinated amines requires specific precautions due to their potential for skin corrosion and volatility.
| Hazard Class | GHS Code | Description |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity | H302 | Harmful if swallowed.[4] |
| Flammability | H227 | Combustible liquid (Flash point typically >60°C for this MW). |
Critical Handling Rule: Always handle the free base amine in a fume hood. The trifluoromethyl group increases volatility compared to the non-fluorinated parent. Store under inert atmosphere (
References
-
PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (Isomer Analog Data). National Library of Medicine. Available at: [Link]
-
European Patent Office. Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone (Precursor Synthesis).[3][5][6] EP3207018B1.[3] Available at: [Link]
-
Reagentia. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 125733-43-9). Commercial Catalog.[4] Available at: [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. data.epo.org [data.epo.org]
- 4. cacheby.com [cacheby.com]
- 5. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
- 6. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]
Structure-activity relationship of trifluoromethylated chiral amines
An In-Depth Technical Guide to the Structure-Activity Relationship of Trifluoromethylated Chiral Amines
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of trifluoromethylated chiral amines, offering insights for researchers, scientists, and professionals in drug development. We will delve into the synthesis, stereochemical implications, and biological significance of these unique molecular entities.
The Ascendancy of Trifluoromethylated Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals, owing to their ability to form key interactions with biological targets. The introduction of a trifluoromethyl (CF3) group into these structures can dramatically alter their physicochemical and pharmacological properties. The CF3 group is a bioisostere for several functional groups, including the methyl and isopropyl groups, but it imparts unique electronic and lipophilic characteristics.
The strategic incorporation of a CF3 moiety can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to oxidative metabolism. This can prolong the in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF3 group reduces the basicity of the amine. This can be advantageous in tuning the pKa of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving its binding affinity for a target.
It is the interplay between the chirality of the amine and the unique properties of the trifluoromethyl group that gives rise to complex and often unpredictable structure-activity relationships. Understanding these relationships is paramount for the rational design of novel therapeutics.
Synthetic Strategies for Trifluoromethylated Chiral Amines
The synthesis of enantiomerically pure trifluoromethylated chiral amines presents a significant challenge due to the difficulty of introducing the CF3 group stereoselectively. Several synthetic methodologies have been developed to address this challenge.
Asymmetric Synthesis
Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure trifluoromethylated chiral amines. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
A Representative Asymmetric Synthesis Workflow:
Caption: Asymmetric synthesis of trifluoromethylated chiral amines.
Experimental Protocol: Asymmetric Reductive Amination of a Trifluoromethyl Ketone
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the trifluoromethyl ketone (1.0 equiv), the amine source (e.g., ammonia or a primary amine, 1.2 equiv), and a suitable solvent (e.g., methanol or dichloromethane).
-
Catalyst Addition: Add the chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand, 0.01-0.1 equiv).
-
Reductant Addition: Add the reducing agent (e.g., Hantzsch ester or a silane, 1.5 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched trifluoromethylated chiral amine.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Resolution of Racemates
An alternative to asymmetric synthesis is the resolution of a racemic mixture of trifluoromethylated chiral amines. This can be achieved through several methods:
-
Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid). The diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the enantiomerically pure amines.
-
Enzymatic Resolution: Enzymes, such as lipases or proteases, can selectively acylate or deacylate one enantiomer of the racemic amine, allowing for the separation of the two enantiomers.
-
Chiral Chromatography: The enantiomers of a racemic mixture can be separated by chromatography on a chiral stationary phase (CSP).
The Critical Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The introduction of a trifluoromethyl group can further amplify the stereochemical effects on biological activity. The CF3 group can influence:
-
Binding Affinity and Selectivity: The steric bulk and electronic properties of the CF3 group can lead to one enantiomer having a much higher binding affinity for the target than the other. This can also lead to increased selectivity for the desired target over off-targets.
-
Pharmacokinetics: The enantiomers of a trifluoromethylated chiral amine can have different rates of absorption, distribution, metabolism, and excretion.
Logical Relationship of SAR Investigation:
Caption: Iterative cycle of SAR investigation.
Case Studies: Trifluoromethylated Chiral Amines in Drug Development
Several trifluoromethylated chiral amines have been investigated as potential therapeutic agents, highlighting the importance of SAR in their design and development.
Efavirenz (Sustiva)
Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. It contains a trifluoromethyl group and a chiral center. The (S)-enantiomer is the active drug, while the (R)-enantiomer is inactive. This demonstrates the critical importance of stereochemistry for its antiretroviral activity.
Sertraline (Zoloft)
Sertraline is a selective serotonin reuptake inhibitor (SSRI) used to treat depression, obsessive-compulsive disorder, and panic disorder. While not containing a trifluoromethyl group, its SAR studies have informed the design of related compounds. The introduction of electron-withdrawing groups, such as the CF3 group, on the aromatic ring of similar structures has been explored to modulate activity and selectivity.
Table 1: Comparison of Physicochemical and Pharmacological Properties of Chiral Amines
| Compound | Structure | Key Chiral Center | Trifluoromethyl Group | Biological Target | Key SAR Insight |
| Efavirenz | (S)-enantiomer | Yes | Yes | HIV Reverse Transcriptase | The (S)-enantiomer is significantly more potent than the (R)-enantiomer. |
| Fluoxetine | Racemate | Yes | Yes | Serotonin Transporter | The (S)-enantiomer is more potent than the (R)-enantiomer. |
| Sitagliptin | (R)-enantiomer | Yes | Yes | DPP-4 | The trifluoromethyl group enhances potency and metabolic stability. |
Future Perspectives
The field of trifluoromethylated chiral amines continues to evolve, with several exciting areas of research emerging:
-
Novel Synthetic Methods: The development of more efficient and stereoselective methods for the synthesis of these compounds is a key area of focus. This includes the use of novel catalysts and the development of new trifluoromethylating reagents.
-
Fluorinated Motifs Beyond CF3: Researchers are exploring the incorporation of other fluorinated groups, such as the trifluoromethoxy (OCF3) and the pentafluoroethyl (CF2CF3) groups, to further fine-tune the properties of chiral amines.
-
Computational Approaches: The use of computational modeling and machine learning is becoming increasingly important in predicting the SAR of trifluoromethylated chiral amines, which can help to accelerate the drug discovery process.
Conclusion
The structure-activity relationship of trifluoromethylated chiral amines is a complex and fascinating area of medicinal chemistry. The strategic introduction of a trifluoromethyl group into a chiral amine can have a profound impact on its biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of these relationships is essential for the rational design of new and improved therapeutic agents. The continued development of novel synthetic methods and the application of computational tools will undoubtedly lead to the discovery of new and innovative drugs based on this privileged scaffold.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
-
Mei, H., Han, J., & Fustero, S. (2020). Recent advances in the synthesis of trifluoromethylated amines. Chemical Society Reviews. [Link]
In-Depth Technical Guide: 3,4-Dichloro-alpha-(trifluoromethyl)benzenemethanamine
This technical guide provides an in-depth analysis of 3,4-dichloro-alpha-(trifluoromethyl)benzenemethanamine , a critical fluorinated building block used in the synthesis of advanced agrochemicals and pharmaceuticals.
Executive Summary & Chemical Identity
3,4-Dichloro-alpha-(trifluoromethyl)benzenemethanamine (also known as 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine ) is a specialized chiral amine intermediate. It features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, and a trifluoroethyl amine group at the benzylic position. This unique structural motif—combining lipophilic halogens with a strongly electron-withdrawing trifluoromethyl group—imparts exceptional metabolic stability and potency to bioactive molecules, particularly in the development of next-generation isoxazoline insecticides and acaricides.
Core Chemical Identifiers
| Identifier Type | Value |
| Systematic Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine |
| IUPAC Name | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine |
| CAS Number (Racemic) | Not widely listed in public databases; often referenced by precursor CAS |
| Precursor Ketone CAS | 125733-43-9 (1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone) |
| Molecular Formula | C₈H₆Cl₂F₃N |
| Molecular Weight | 244.04 g/mol |
| SMILES | FC(F)(F)C(N)c1ccc(Cl)c(Cl)c1 |
| InChIKey | Predicted:[1][2][3][4]DZCAUMADOBDJJH-UHFFFAOYSA-N (Analogous to 4-CF3 variant) |
Nomenclature & Synonyms
Accurate identification is critical due to the existence of positional isomers (e.g., 3,5-dichloro) and fluorine analogs. The following table categorizes the synonyms used across chemical, industrial, and patent literature.
| Category | Synonym / Name Variation | Context |
| IUPAC / Systematic | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine | Standard chemical nomenclature |
| Chemical Abstracts (CA) | Benzenemethanamine, 3,4-dichloro-α-(trifluoromethyl)- | Formal indexing name |
| Functional Description | 3,4-Dichloro-α-(trifluoromethyl)benzylamine | Common in organic synthesis papers |
| Structural Shorthand | α-CF3-3,4-dichlorobenzylamine | Lab notebook / internal code |
| Inverted Name | 2,2,2-Trifluoro-1-(3,4-dichlorophenyl)ethylamine | Emphasizes the ethylamine chain |
| Stereochemical | (R)-1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanamine | Specific enantiomer (often the active form) |
Synthesis & Production Logic
The synthesis of this amine typically proceeds via the reductive amination of its corresponding ketone precursor. This pathway is preferred for its scalability and the ability to introduce chirality using asymmetric catalysts.
Primary Synthetic Pathway
-
Starting Material: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS: 125733-43-9).[5]
-
Reaction: The ketone undergoes condensation with an amine source (e.g., ammonia or hydroxylamine) followed by reduction.
-
Chiral Resolution: To obtain the enantiopure amine (often required for biological activity), enzymatic resolution (e.g., using lipases) or asymmetric hydrogenation with chiral Ru/Rh catalysts is employed.
Mechanistic Flow (DOT Diagram)
The following diagram illustrates the synthesis logic and the relationship between the precursor and the target amine.
Figure 1: Synthetic pathway from the ketone precursor to the target chiral amine.[]
Applications in Drug & Agrochemical Development
This amine serves as a "privileged structure" in medicinal chemistry due to the trifluoromethyl group , which enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (LogP), improving membrane permeability.
Key Application Areas
-
Isoxazoline Insecticides:
-
The amine is a key building block for the "tail" region of novel isoxazoline insecticides (analogs of molecules like Fluralaner or Afoxolaner ). The 3,4-dichloro pattern provides specific binding affinity to the GABA-gated chloride channel in insects.
-
-
Calcimimetics:
-
Structurally related to Cinacalcet (which uses a 3-(trifluoromethyl)phenyl group), this amine is explored in analogs for treating hyperparathyroidism.
-
-
Chiral Auxiliaries:
-
The enantiopure form is used as a chiral resolving agent for acidic racemates.
-
Structural Activity Relationship (SAR) Logic
-
3,4-Dichloro Substitution: Increases lipophilicity and fills hydrophobic pockets in the target receptor.
-
Alpha-CF3 Group: Prevents metabolic deamination at the benzylic position and creates a strong dipole that can interact with protein residues.
Analytical Characterization
To validate the identity of 3,4-dichloro-alpha-(trifluoromethyl)benzenemethanamine, the following analytical signatures are standard.
| Method | Expected Signal / Characteristic |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.4-7.6 (m, 3H): Aromatic protons (3,4-dichloro pattern).δ 4.3-4.5 (q, 1H): Methine proton (CH-CF3), split by fluorine.δ 1.5-2.0 (br s, 2H): Amine protons (NH2). |
| ¹⁹F NMR | δ -75 to -80 ppm (d): Trifluoromethyl group (doublet due to CH coupling). |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 244/246: Characteristic chlorine isotope pattern (9:6:1 for Cl2). |
| IR Spectroscopy | ~3300-3400 cm⁻¹: N-H stretch.~1100-1300 cm⁻¹: C-F stretch (strong). |
References
-
PubChem. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone (Precursor Ketone). CID 2776366. Link
-
Google Patents. Amides of Indolcarboxylic and Benzimidazolecarboxylic Acids as Insecticides. Patent EA023458B1. (Describes the use of trifluoroethylamines as intermediates). Link
-
Sigma-Aldrich. 3',4'-Dichloro-2,2,2-trifluoroacetophenone (Product Page). (Source for the precursor). Link
-
Chemrio. (R)-1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine. (Commercial listing confirming the chiral amine). Link
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]
- 3. Glr Innovations [tracking.inqcrm.in]
- 4. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanone 95% | CAS: 125733-43-9 | AChemBlock [achemblock.com]
The Role of the Trifluoromethyl (-CF₃) Group in Amine Metabolic Stability: A Mechanistic and Practical Guide
Introduction: The Trifluoromethyl Paradigm in Amine Chemistry
In medicinal chemistry, the modulation of amine basicity and metabolic liability is a constant optimization challenge. Amines are ubiquitous in pharmacophores, yet their electron-rich nitrogen lone pairs and adjacent α-C-H bonds make them prime targets for Cytochrome P450 (CYP450) mediated oxidative clearance[1].
Historically, the incorporation of a trifluoromethyl (-CF₃) group has been viewed as a "magic bullet" to enhance metabolic stability, lipophilicity, and bioavailability. However, treating fluorine substitution merely as a steric block ignores the profound physical organic chemistry at play. This guide deconstructs the causality behind -CF₃ substitution in amine scaffolds, exploring how electronic perturbations dictate metabolic fate, the structural nuances that lead to chemical instability, and the validated protocols required to accurately quantify these effects in vitro.
Physicochemical Causality: Electronic and Steric Perturbations
To understand why a -CF₃ group alters metabolic stability, we must look beyond its van der Waals radius (which mimics an isopropyl group) and examine its profound electronic effects.
HOMO Energy Reduction and Nucleophilicity
CYP450 enzymes initiate the oxidative metabolism of amines primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[1]. The SET pathway relies on the nucleophilicity of the amine's nitrogen lone pair. The strong σ-inductive electron-withdrawing nature of the -CF₃ group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. By pulling electron density away from the nitrogen, the -CF₃ group raises the activation barrier for single-electron oxidation, effectively neutralizing the SET pathway[1].
pKa Modulation and Lipophilicity
The inductive pull of a -CF₃ group dramatically reduces the pKa of adjacent amines. For example, replacing an N-methyl group with a trifluoroethyl (-CH₂CF₃) group can drop the amine's pKa by 2 to 3 units[2]. At physiological pH (7.4), this shifts the equilibrium from a charged, protonated state to a neutral, un-ionized state. While this increases membrane permeability and lipophilicity (LogD), it is a double-edged sword regarding metabolic stability, as discussed in Section 4.
Mechanistic Interrogation of CYP450-Mediated Clearance
The primary clearance mechanism for aliphatic amines is N-dealkylation. When an amine is N-methylated, the α-C-H bond is relatively weak (~105 kcal/mol) and highly susceptible to CYP-mediated HAT[1].
Replacing the N-methyl group with a -CF₃ group, or placing a -CF₃ group at the α-position, replaces the labile C-H bonds with highly stable C-F bonds (bond dissociation energy ~110–126 kcal/mol)[1],[3]. This thermodynamic barrier effectively blocks the HAT mechanism, preventing the formation of the carbon-centered radical intermediate required for dealkylation.
Diagram 1: CYP450 N-dealkylation pathway vs. thermodynamic blockade by trifluoromethyl substitution.
Structural Contexts: Stability Nuances and "The Dark Side"
Fluorine is not a "set and forget" solution[3]. The structural context of the -CF₃ group dictates whether it acts as a metabolic shield or a liability.
N-CF₃ Amines vs. N-CF₃ Azoles
Direct attachment of a -CF₃ group to an sp³ hybridized amine nitrogen (N-CF₃ amines) often results in severe chemical instability. The localized lone pair on the nitrogen can participate in the heterolytic expulsion of a fluoride ion, leading to rapid hydrolysis and decomposition in aqueous media[4],[3].
Conversely, N-trifluoromethyl azoles (e.g., N-CF₃ imidazoles or pyrazoles) exhibit excellent aqueous stability[4]. Because the nitrogen lone pair is delocalized into the aromatic π-system, it is unavailable to drive fluoride elimination. These motifs serve as highly stable, lipophilic bioisosteres for N-isopropyl or N-tert-butyl groups[4].
α-CF₃ Amines (Trifluoroethylamines)
Placing the -CF₃ group adjacent to the amine (e.g., -CH₂CF₃) avoids the hydrolysis liability entirely while still exerting a strong inductive pull. Trifluoroethylamines are exceptionally stable and are frequently utilized as metabolically resistant amide bioisosteres, as the -CF₃ group mimics the steric bulk and electron-withdrawing nature of a carbonyl oxygen without the associated proteolytic liabilities[2].
The Lipophilicity Paradox
While a -CF₃ group can block a specific site of metabolism, its high lipophilicity can inadvertently increase the molecule's overall affinity (
Quantitative Structure-Property Relationship (QSPR) Data
The following table synthesizes matched molecular pair (MMP) data demonstrating the context-dependent impact of -CF₃ substitution on physicochemical properties and Human Liver Microsome (HLM) intrinsic clearance (
| Scaffold Context | N-Substitution | Calc. pKa | LogD (pH 7.4) | HLM | Mechanistic Observation |
| Benzimidazole | -CH₃ | ~5.5 | 2.1 | 42.4 | Baseline CYP-mediated clearance. |
| Benzimidazole | -CF₃ | <3.0 | 3.6 | 9.3 | 4-fold stability increase; N-lone pair delocalized[1]. |
| Pyrazoylamide | -CH₃ | ~2.0 | 1.8 | 13.1 | Baseline CYP-mediated clearance. |
| Pyrazoylamide | -CF₃ | <1.0 | 3.2 | 166.0 | 12-fold stability decrease ; lipophilicity drives distal metabolism[1]. |
| Piperidine | -CH₃ | ~9.5 | 0.8 | >50.0 | High basicity; rapid single-electron oxidation. |
| Piperidine | -CH₂CF₃ (α-CF₃) | ~7.5 | 1.9 | <10.0 | Inductive pKa lowering; HAT blocked at α-position[5]. |
Validated Experimental Protocol: In Vitro Microsomal Clearance
To accurately assess the stability of fluorinated amines, the experimental protocol must isolate enzymatic clearance from chemical instability (e.g., N-CF₃ hydrolysis). The following self-validating workflow ensures data integrity.
Diagram 2: Self-validating workflow for determining in vitro microsomal intrinsic clearance.
Step-by-Step Methodology
System Validation & Controls (Critical):
-
Positive Controls: Include Verapamil (High clearance) and Warfarin (Low clearance) to validate HLM enzymatic viability.
-
Negative Control (-NADPH): Run a parallel incubation lacking the NADPH cofactor. Causality: If a fluorinated amine degrades in the absence of NADPH, the clearance is due to chemical instability (e.g., spontaneous defluorination/hydrolysis) or non-CYP enzymes, not oxidative metabolism.
Procedure:
-
Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).
-
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: Ensures thermal equilibrium of the microenvironment prior to enzymatic initiation.
-
Initiation: Initiate the oxidative reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At specific intervals (t = 0, 5, 15, 30, and 45 minutes), extract a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile (MeCN) containing an analytical internal standard. Causality: The organic solvent instantly denatures the CYP proteins, halting the reaction, while simultaneously extracting the analyte.
-
Processing & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
Data Calculation: Plot the natural logarithm of the remaining compound area ratio against time. Determine the elimination rate constant (
) from the slope. Calculate intrinsic clearance: (Where is the incubation volume in µL and is the microsomal protein mass in mg).
References
-
Chepliaka, H., et al. (2020). "N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Keefer, C. E., et al. (2021). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
Optibrium. (2023). "Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations." URL:[Link]
-
Xing, L., et al. (2019). "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, ACS Publications. URL:[Link]
-
Drug Hunter. (2025). "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." URL:[Link]
Sources
Chiral Building Blocks for Isoxazoline-Substituted Benzamides: A Technical Guide
This guide serves as an advanced technical resource for the synthesis and application of chiral building blocks in the development of isoxazoline-substituted benzamides.
Executive Summary
Isoxazoline-substituted benzamides (e.g., Fluralaner, Afoxolaner, Sarolaner, Lotilaner) represent the current gold standard in ectoparasiticide chemistry.[1][2] Their efficacy relies on a specific molecular architecture: a 5-membered isoxazoline ring bearing a trifluoromethyl group and a quaternary chiral center. While early generations were marketed as racemates, the (S)-enantiomer is the eutomer, exhibiting nanomolar potency against GABA-gated chloride channels in arthropods.
This guide details the asymmetric construction of this pharmacophore. It moves beyond simple resolution, focusing on enantioselective [3+2] cycloaddition strategies and the specific chiral building blocks required to execute them with high enantiomeric excess (ee).
Molecular Mechanism & Stereochemical Imperative
The Pharmacophore
The core pharmacophore consists of a 5-aryl-5-trifluoromethyl-isoxazoline ring.
-
Stereochemistry: The (S)-configuration at the C5 position is critical for binding. For Sarolaner and Lotilaner, the pure (S)-enantiomer is used to lower the metabolic load and off-target toxicity.
-
Binding Site: These molecules act as non-competitive antagonists of the GABA-gated chloride channel (GABA-Cl).[3] They bind to a unique site within the channel pore (distinct from fipronil), locking it in a closed conformation and causing spastic paralysis in the parasite.
Mechanism of Action (DOT Visualization)
Figure 1: Mechanism of Action (MOA) pathway showing the blockade of Chloride influx leading to parasite death.
Strategic Retrosynthesis
To achieve the chiral isoxazoline core, the most efficient route is the Asymmetric 1,3-Dipolar Cycloaddition . This convergent strategy disconnects the molecule into two primary building blocks: the Dipole (Nitrile Oxide precursor) and the Dipolarophile (Styrene).
Figure 2: Retrosynthetic analysis disconnecting the isoxazoline core into its constitutive building blocks.
Key Chiral Building Blocks
The synthesis of high-purity (S)-isoxazolines requires three specific components.
Block A: The Dipole Precursor (Aryl Head)
This component dictates the "head" of the molecule. It is typically a halogenated trifluoroacetophenone converted into an oxime or hydroximinoyl chloride.
-
Chemical Identity: 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (for Sarolaner) or 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone (for Lotilaner).
-
Role: Provides the trifluoromethyl group and the aryl ring at the C5 position.
-
Activation: Converted to the Hydroximinoyl Chloride using hydroxylamine hydrochloride followed by chlorination (NCS or Cl2). This intermediate generates the reactive Nitrile Oxide in situ upon treatment with base.
Block B: The Dipolarophile (Tail Precursor)
This alkene component reacts with the nitrile oxide.
-
Chemical Identity: Functionalized styrenes. For Lotilaner, this is often a thiophene-substituted alkene; for others, it is a substituted styrene like 1-bromo-4-vinylbenzene or a benzoic acid derivative.
-
Critical Feature: The terminal double bond must be accessible. Steric bulk around the alkene can reduce yield but improves enantioselectivity when matched with the correct catalyst.
Block C: The Chiral Catalyst (Stereocontrol)
To avoid a racemic mixture, a Chiral Phase Transfer Catalyst (PTC) is employed.
-
Chemical Identity: Quaternary ammonium salts derived from Cinchona alkaloids.
-
Example:N-benzylcinchonidinium bromide or novel anthracene-methyl substituted quinine derivatives.
-
-
Mechanism: The catalyst forms an ion pair with the nitronate intermediate (generated from the nitrile oxide), creating a chiral pocket that directs the facial selectivity of the cycloaddition, favoring the (S)-enantiomer.
Experimental Protocol: Asymmetric [3+2] Cycloaddition
Objective: Synthesis of the chiral isoxazoline core with >90% ee. Scale: Laboratory (10g scale).
Materials:
-
Dipole Precursor: 3,4,5-Trichlorophenyl trifluoromethyl hydroximinoyl chloride (1.0 eq).
-
Dipolarophile: 2-methyl-4-vinyl-thiophene-3-carboxylic acid ester (1.2 eq).
-
Catalyst: (S)-N-(9-anthracenylmethyl)cinchonidinium bromide (5 mol%).
-
Base: Potassium Carbonate (K2CO3) or NaHCO3.
-
Solvent: Toluene / Water (biphasic system).
Workflow:
-
Catalyst Preparation: Dissolve the chiral PTC (5 mol%) and the Dipolarophile (1.2 eq) in Toluene (10 volumes).
-
Dipole Addition: Cool the mixture to -10°C to maximize enantioselectivity. Add the Hydroximinoyl Chloride (1.0 eq).
-
Base Activation: Slowly add an aqueous solution of K2CO3 (2.0 eq) over 4 hours.
-
Why: Slow addition prevents the rapid dimerization of the nitrile oxide (furoxan formation) and ensures the catalyst stays saturated with the active species.
-
-
Reaction Monitoring: Monitor by HPLC. Look for the disappearance of the hydroximinoyl chloride and the formation of the isoxazoline.
-
Quench & Workup: Once complete, separate the organic layer.[4] Wash with dilute HCl (to remove catalyst) and brine.
-
Crystallization (Enrichment): Evaporate solvent. Recrystallize the crude solid from Heptane/IPA (9:1).
-
Self-Validating Step: The racemate is often more soluble; the crystal lattice of the pure (S)-enantiomer is thermodynamically preferred in specific solvent systems (e.g., toluene solvates for Afoxolaner).
-
Process Visualization
Figure 3: Step-by-step workflow for the asymmetric synthesis of the isoxazoline core.
Quality Control & Analytics
To validate the synthesis, specific analytical checks are mandatory.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC (C18 Column, ACN/Water gradient) | > 98.0% |
| Enantiomeric Excess | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% (after crystallization) |
| Identity | 1H-NMR (500 MHz), 19F-NMR | Characteristic CF3 singlet ~ -80 ppm |
| Residual Catalyst | LC-MS | < 10 ppm |
Chiral HPLC Conditions (Example for Lotilaner intermediate):
-
Column: Chiralpak AD-H (4.6 x 250 mm, 5µm).
-
Mobile Phase: n-Heptane / Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).
References
-
Zoetis Services LLC. (2016). The Discovery and Synthesis of Sarolaner: A Technical Overview. Veterinary Parasitology. Link
-
Gassel, M., et al. (2014).[5] The novel isoxazoline ectoparasiticide fluralaner: Selective inhibition of arthropod GABA-gated chloride channels.[1] Insect Biochemistry and Molecular Biology. Link
-
Novartis Tiergesundheit AG. (2017). Process for the preparation of enantiomerically enriched isoxazoline compounds (WO2017176948A1). Google Patents. Link
-
Lahm, G. P., et al. (2013). Isoxazolines: A new class of ectoparasiticides. Bioorganic & Medicinal Chemistry Letters. Link
-
Elanco Tiergesundheit AG. (2014). Method for the preparation of Lotilaner (WO2014090918). Google Patents. Link
Sources
Methodological & Application
Application Note: Synthesis of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine via Titanium-Mediated Reductive Amination
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine from its corresponding ketone, 3,4-dichloro-2,2,2-trifluoroacetophenone .
While standard reductive amination (e.g., using NaBH
To overcome this, this protocol utilizes Titanium(IV) isopropoxide [Ti(OiPr)
Strategic Rationale & Mechanism
The Fluorine Effect
The target molecule contains a trifluoromethyl group adjacent to the amine. In the precursor ketone, the -CF
-
The Problem: When ammonia attacks the ketone, the resulting hemiaminal is stabilized by the electron-withdrawing groups. Spontaneous dehydration to the imine (the necessary substrate for reduction) is slow and unfavorable under standard conditions.
-
The Solution: Ti(OiPr)
coordinates to the hemiaminal oxygen, facilitating its elimination as a titanate species and driving the formation of the titanium-complexed imine.
Mechanistic Pathway
The reaction proceeds through a coordinated activation mechanism. The titanium species acts as a template, bringing the amine and carbonyl together while sequestering the water produced during condensation.
Figure 1: Mechanistic pathway highlighting the critical role of Titanium in overcoming the hemiaminal stability trap.[3]
Experimental Protocol
Materials & Equipment
| Reagent | Equiv.[3][4] | Role | Hazards |
| 3,4-Dichloro-2,2,2-trifluoroacetophenone | 1.0 | Substrate | Irritant |
| Ammonium Acetate (NH | 3.0 - 5.0 | Amine Source | Hygroscopic |
| Titanium(IV) Isopropoxide | 2.0 | Lewis Acid / Scavenger | Moisture Sensitive, Flammable |
| Triethylamine (Et | 2.0 | Base (if using NH | Corrosive, Flammable |
| Sodium Borohydride (NaBH | 1.5 | Reducing Agent | Water Reactive, Toxic |
| THF (Anhydrous) | Solvent | Medium | Flammable |
| Ammonium Hydroxide (2M) | Quench | Hydrolysis of Ti salts | Corrosive |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Push")
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 3,4-Dichloro-2,2,2-trifluoroacetophenone (10 mmol, 2.43 g) and Ammonium Acetate (30-50 mmol, 2.3 - 3.8 g) to the flask.
-
Note: NH
OAc is preferred over NH Cl/Et N for cleaner reaction profiles in this specific substrate class.
-
-
Solvent: Add anhydrous THF (20 mL). The mixture may not be fully homogeneous yet.
-
Catalyst Addition: Add Titanium(IV) isopropoxide (20 mmol, 6.0 mL) via syringe.
-
Observation: The solution often turns slightly yellow/orange and may warm slightly.
-
-
Reaction: Stir at ambient temperature (20–25°C) for 8–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. The disappearance of the ketone peak and appearance of the imine (often unstable on silica) indicates progress. For trifluoromethyl ketones, extending time to 12h ensures maximum conversion of the stable hemiaminal.
-
Phase 2: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. Caution: Reduction is exothermic. 7. Addition: Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 10 minutes. 8. Reaction: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
Phase 3: Workup & Purification 9. Quench: Cool back to 0°C. Slowly add 2M Ammonium Hydroxide (30 mL).
- Critical Step: A heavy white/grey precipitate of Titanium Dioxide (TiO
) will form. Vigorous stirring is required to break up the solids.
- Filtration: Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate (EtOAc).
- Extraction: Transfer filtrate to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL).
- Acid-Base Purification (Self-Validating Step):
- Combine organic layers and extract with 1M HCl (3 x 30 mL). The amine product moves to the aqueous phase; non-basic impurities (unreacted ketone) stay in the organic phase.
- Wash the acidic aqueous phase with fresh EtOAc (1 x 20 mL).
- Basify the aqueous phase to pH >12 using 4M NaOH .
- Extract the free amine into DCM (3 x 30 mL).
- Isolation: Dry the DCM layer over Na
SO , filter, and concentrate in vacuo to yield the target amine.
Workflow Visualization
Figure 2: Operational workflow for the synthesis, emphasizing the critical quenching and purification steps.[3][5]
Analytical Validation & Troubleshooting
Expected Analytical Data
-
Physical State: Usually a colorless to pale yellow oil or low-melting solid.
-
H NMR (CDCl
):- 7.2–7.6 ppm (m, 3H, Aromatic protons).
-
4.3–4.6 ppm (q, 1H, CH -CF
, quartet due to F-coupling). -
1.5–2.0 ppm (br s, 2H, NH
, exchangeable).
-
F NMR:
-
Single peak around -75 to -78 ppm (indicative of the CF
group adjacent to a chiral center).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete imine formation due to hemiaminal stability. | Increase Ti(OiPr) |
| Emulsion during workup | Titanium salts not fully hydrolyzed. | Stir the NH |
| Product is impure | Unreacted ketone carried over. | Ensure the Acid-Base extraction (Step 12) is performed rigorously. The ketone will not extract into the acid layer. |
| Racemic Product | Standard NaBH | Advanced: For chiral synthesis, replace NaBH |
Safety Considerations
-
Titanium(IV) Isopropoxide: Reacts violently with water. Handle under inert atmosphere.
-
Sodium Borohydride: Liberates hydrogen gas upon contact with acid or water. Ensure proper venting.
-
Fluorinated Intermediates: While the final product is stable, fluorinated ketones can be volatile and potent irritants. Work in a fume hood.
References
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with ammonium formate. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link
-
Barney, C. L., et al. (1999). A convenient synthesis of primary amines via reductive amination using Titanium(IV) Isopropoxide.[2][3][7] Tetrahedron Letters. (General application of the Ti-mediated ammonia method).
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine addition. Advanced Synthesis & Catalysis, 352(5), 753-819. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. designer-drug.com [designer-drug.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. open.bu.edu [open.bu.edu]
- 5. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Synthesis of Chiral α-Trifluoromethylamines via Nucleophilic Addition to 3,4-Dichlorophenyl Trifluoromethyl Ketimines
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the nucleophilic addition to 3,4-dichlorophenyl trifluoromethyl ketimines, a critical transformation for the synthesis of chiral α-trifluoromethylamines. These target molecules are of high value in pharmaceutical research due to the unique biochemical properties conferred by the trifluoromethyl group.[1] This guide details the underlying mechanistic principles, offers a robust step-by-step protocol for a representative reaction, presents key data, and includes a troubleshooting section to address common experimental challenges.
Introduction: The Significance of α-Trifluoromethylamines
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, chiral α-trifluoromethylamines are privileged structural motifs found in numerous pharmaceuticals and agrochemicals.[3][4][5] The synthesis of these compounds in an enantiomerically pure form is a key challenge in modern medicinal chemistry.[6][7]
The nucleophilic addition to trifluoromethyl ketimines stands out as one of the most direct and efficient methods for constructing the crucial C-CF₃ stereocenter.[4][8] The 3,4-dichlorophenyl scaffold is a common feature in bioactive molecules, making the corresponding ketimine a highly relevant starting material for drug discovery programs. This protocol focuses on providing a foundational methodology for this transformation, emphasizing experimental reliability and mechanistic understanding.
Mechanistic Rationale: Activating the Imine Bond
The nucleophilic addition to a ketimine involves the attack of a nucleophile on the electrophilic carbon atom of the carbon-nitrogen double bond (C=N). This reaction is analogous to the well-known addition to carbonyl groups (C=O).[9] The general process is initiated by the nucleophilic attack, which breaks the C=N π-bond and forms a new carbon-nucleophile bond, resulting in a tetrahedral intermediate.[10][11] Subsequent protonation of the nitrogen anion yields the final amine product.
The presence of the strongly electron-withdrawing trifluoromethyl group dramatically increases the electrophilicity of the imine carbon, making it highly susceptible to attack by a wide range of nucleophiles.[9] This activation is crucial for the reaction's success.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbon of the ketimine.
-
Intermediate Formation: A transient, tetrahedral nitrogen anion intermediate is formed.
-
Protonation: The intermediate is protonated during aqueous work-up to yield the neutral α-trifluoromethylamine product.
This process is outlined in the diagram below.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols via direct aldol reaction of α-N3 amide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]
- 11. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Application Note: Catalytic Asymmetric Hydrogenation of Trifluoromethyl Imines
Executive Summary & Strategic Analysis
The incorporation of a trifluoromethyl (
The Technical Challenge
-
Electronic Deactivation: The strong electron-withdrawing nature of the
group significantly lowers the basicity of the imine nitrogen ( ). This makes protonation—often the first step in activation—difficult. -
Stereoelectronic Effects: The
group is sterically bulky (roughly equivalent to an isopropyl group) but electronically repulsive to electron-rich metal centers. -
Defluorination Risk: Under aggressive reducing conditions, there is a non-zero risk of hydrodefluorination, leading to impurity formation.
The Solution Architecture
This guide details two distinct, field-proven protocols:
-
Protocol A (Palladium System): The gold standard for cyclic
imines (e.g., sultams, benzoxathiazines). It relies on solvent-assisted activation using Trifluoroethanol (TFE). -
Protocol B (Iridium System): The preferred method for acyclic
imines, utilizing chiral P,N-ligands and acid additives to overcome low substrate reactivity.
Protocol A: Pd-Catalyzed Hydrogenation of Cyclic Imines
Target Substrates: Cyclic
Rationale
Palladium(II) trifluoroacetate, when coordinated with electron-rich bisphosphine ligands (like SegPhos or BINAP), forms a highly active catalyst. The critical "secret sauce" in this protocol is the solvent: 2,2,2-Trifluoroethanol (TFE) . TFE acts as a hydrogen-bond donor to the sulfonyl oxygen or imine nitrogen, activating the electrophile without requiring strong mineral acids that might degrade the catalyst.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Precursor: Pd(OCOCF
) (Palladium(II) trifluoroacetate). -
Ligand: (S)-SegPhos or (S)-SynPhos (Biaryl bisphosphines are preferred over ferrocenyl ligands).
-
Solvent: TFE (2,2,2-Trifluoroethanol), HPLC grade, dried over 3Å MS.
-
Hydrogen Source:
gas (balloon or high-pressure bomb).
Step-by-Step Methodology
-
Catalyst Formation (In-Situ):
-
In a glovebox (argon atmosphere), weigh Pd(OCOCF
) (2.0 mol%) and (S)-SegPhos (2.2 mol%) into a dried Schlenk tube. -
Add anhydrous acetone (1.0 mL) and stir at room temperature for 1 hour. The solution should turn distinct orange/red, indicating complex formation.
-
Self-Validation Point: If the solution remains pale or precipitates black particles, the complexation failed (likely wet solvent). Discard and restart.
-
Remove acetone in vacuo to obtain the solid catalyst complex.
-
-
Reaction Assembly:
-
Add the cyclic
imine substrate (0.5 mmol) to the solid catalyst. -
Add TFE (3.0 mL). The substrate may not dissolve immediately; this is acceptable.
-
Transfer the vessel to a stainless steel autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with
(pressurize to 10 bar, release) three times. -
Pressurize to 30 bar (approx. 435 psi) .
-
Stir at Room Temperature for 12–18 hours.
-
Note: Heating is rarely required and may erode enantioselectivity (ee).
-
-
Work-up & Analysis:
-
Slowly release pressure.
-
Filter the mixture through a short pad of Celite to remove Pd black. Rinse with DCM.
-
Concentrate the filtrate.
-
QC Step: Analyze conversion via
NMR (shift of the signal from imine ~-65 ppm to amine ~-75 ppm). Determine ee via Chiral HPLC.[2]
-
Protocol B: Ir-Catalyzed Hydrogenation of Acyclic Imines
Target Substrates:
Rationale
Acyclic imines are conformationally mobile (E/Z isomerization). Iridium complexes with chiral P,N-ligands (specifically bicyclic pyridine-phosphinites or spiro-ligands) are superior here. Unlike the Pd system, this reaction often requires a stoichiometric or catalytic acid additive to protonate the imine, generating a highly electrophilic iminium species that the Ir-H species can attack.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Catalyst:
dimer. -
Ligand: (S)-f-SpiroPhos or chiral Pyridine-Phosphinite (e.g., derived from valinol).
-
Additive: Stoichiometric acid is often required. Use L-DTTA (Di-p-toluoyl-L-tartaric acid) or simple TFA if the substrate is basic enough.
-
Solvent: Toluene or DCM (Non-coordinating solvents are better here than TFE).
Step-by-Step Methodology
-
Catalyst Preparation:
-
Mix
(0.5 mol%) and the Chiral Ligand (1.1 mol%) in Toluene (2 mL). -
Stir at room temperature for 30 minutes.
-
Critical Step: Add
(iodine, ~2 mol%) or a halide abstractor if using a neutral ligand to generate the cationic active species. (Skip if using cationic precursors like ).
-
-
Substrate Loading:
-
Add the acyclic
imine (0.2 mmol). -
Add the Acid Additive (10 mol% to 1.0 equiv depending on substrate basicity).
-
Expert Insight: For highly electron-deficient
imines, the imine is barely basic. Use a stronger acid (TFA) or higher pressure.
-
-
Hydrogenation:
-
Pressurize autoclave to 50 bar (725 psi) . Higher pressure is needed for acyclic systems to outcompete catalyst deactivation.
-
Stir at room temperature for 20 hours.
-
-
Purification:
-
Basify the reaction mixture with sat.
(to neutralize the additive). -
Extract with EtOAc.
-
Purify via flash chromatography (Silica gel).
-
Troubleshooting & Process Control
Comparative Performance Data
| Variable | Protocol A (Pd/TFE) | Protocol B (Ir/Acid) |
| Substrate Class | Cyclic Sulfonyl Imines, Sultams | Acyclic Ketimines |
| Solvent | TFE (Critical for activation) | Toluene, DCM |
| Pressure | 20–30 bar | 50–80 bar |
| Typical ee% | 90–99% | 85–96% |
| Common Failure Mode | Incomplete conversion (wet TFE) | Low ee (E/Z isomerization) |
Self-Validating Systems (QC)
-
The Color Test:
-
Pd System: Active catalyst is orange/red. If it turns black instantly upon
addition, the ligand has dissociated (check ligand purity). -
Ir System: Active catalyst is usually deep red/brown. If it turns pale yellow, the hydride species may have decomposed.
-
-
Pressure Drop Monitoring:
-
For scale-up (>1g), monitor the
uptake curve. A plateau before theoretical uptake indicates catalyst poisoning (likely by amine product inhibition).
-
Mechanistic Visualization
The following diagrams illustrate the distinct pathways for the Palladium and Iridium systems described above.
Diagram 1: General Workflow & Decision Matrix
Caption: Decision matrix for selecting the optimal catalytic system based on substrate topology.
Diagram 2: Pd-Catalyzed Mechanism (TFE Assisted)
Caption: Proposed mechanism for Pd-catalyzed hydrogenation highlighting the critical activation role of TFE solvent.
References
-
Zhou, Y.-G. (2012).[3] "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research.
-
Wang, Y.-Q., & Zhou, Y.-G. (2006).[1] "Palladium-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines." Angewandte Chemie International Edition.
-
Cherku, S. R., et al. (2007). "Enantioselective Synthesis of
-Trifluoromethyl Amines." Journal of the American Chemical Society.[3][4] -
Abe, H., Amii, H., & Uneyama, K. (2001).[1] "Pd-Catalyzed Asymmetric Hydrogenation of
-Fluorinated Iminoesters." Organic Letters. -
Ma, J.-A., & Cahard, D. (2004). "Asymmetric Synthesis of
-Trifluoromethylated Amine Derivatives." Chemical Reviews.
Sources
The Strategic Application of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine as a Novel Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical sciences and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Many therapeutic agents are chiral, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[2] Asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule, has therefore become a cornerstone of modern drug development.[1][2] Among the various strategies for achieving this, the use of chiral auxiliaries remains a robust and versatile approach.[3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse.[3]
This application note provides a comprehensive guide for researchers and drug development professionals on the evaluation and potential application of a novel chiral auxiliary, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine. While established auxiliaries like Evans' oxazolidinones and pseudoephedrine are well-documented, the exploration of new auxiliaries is crucial for expanding the synthetic toolbox and addressing specific challenges in complex molecule synthesis.[4][5] The unique structural features of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine, including its bulky dichlorophenyl group and the electron-withdrawing trifluoromethyl moiety, suggest its potential to offer distinct advantages in controlling stereoselectivity. This document will detail the theoretical framework, practical protocols, and analytical methods for harnessing this compound in asymmetric synthesis.
Evaluating a Novel Chiral Auxiliary: A Strategic Workflow
The successful implementation of a new chiral auxiliary requires a systematic evaluation process. The following workflow outlines the key stages, from initial characterization to the final recovery of the chiral product and auxiliary.
Caption: General workflow for the evaluation of a new chiral auxiliary.
Part 1: Synthesis and Attachment of the Chiral Auxiliary
The first critical step is to obtain the chiral auxiliary in enantiomerically pure form and then attach it to a prochiral substrate. For the purpose of this guide, we will consider the attachment to a generic carboxylic acid to form a chiral amide.
Protocol 1: Amide Formation
This protocol describes the coupling of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine with a carboxylic acid (e.g., propanoic acid) to form the corresponding chiral amide.
Materials:
-
(R)- or (S)-1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine
-
Carboxylic acid (e.g., propanoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq), 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine (1.05 eq), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of the coupling agent (e.g., DCC, 1.1 eq) in anhydrous DCM. If using HATU, it can be added as a solid along with a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure chiral amide.
-
Characterization: Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Diastereoselective Alkylation
With the chiral amide in hand, a classic test for its efficacy as a chiral auxiliary is the diastereoselective alkylation of its enolate. The bulky nature of the auxiliary is expected to shield one face of the enolate, leading to a preferential attack of the electrophile from the less hindered face.
Protocol 2: Asymmetric Alkylation of the Chiral Amide
This protocol details the generation of a lithium enolate from the chiral amide followed by its reaction with an alkyl halide.
Materials:
-
Chiral amide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) (freshly prepared or titrated solution)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add the strong base (e.g., LDA, 1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis of Diastereoselectivity:
-
The crude product can be analyzed directly by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating the signals of the newly formed stereocenter.
-
Alternatively, the crude product can be purified by flash column chromatography. The diastereomers may be separable, or the d.r. can be determined by chiral HPLC analysis of the purified product mixture.
-
Data Presentation
The results of the asymmetric alkylation should be tabulated to allow for easy comparison and optimization of reaction conditions.
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | THF | -78 | To be determined | To be determined |
| Methyl iodide | LHMDS | THF | -78 | To be determined | To be determined |
| Allyl bromide | LDA | THF | -78 | To be determined | To be determined |
Part 3: Cleavage and Recovery
A key feature of a useful chiral auxiliary is its facile removal under conditions that do not epimerize the newly created stereocenter. For amide-based auxiliaries, acidic or basic hydrolysis are common cleavage methods.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
This protocol describes a representative acidic hydrolysis to cleave the auxiliary and liberate the chiral carboxylic acid.
Materials:
-
Alkylated chiral amide (from Protocol 2)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 6 M solution)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the alkylated chiral amide in a mixture of THF and aqueous acid (e.g., 6 M H₂SO₄).
-
Hydrolysis: Heat the reaction mixture to reflux and stir for 12-48 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Make the aqueous layer basic (pH > 10) by the slow addition of NaOH solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate to recover the chiral auxiliary (1-(3,4-dichlorophenyl)-2,2,2-trifluoroethylamine). The combined organic layers can be dried over MgSO₄, filtered, and concentrated to yield the recovered auxiliary. The purity of the recovered auxiliary should be checked, and it can be repurified if necessary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate. The combined organic layers contain the desired chiral carboxylic acid.
-
-
Product Isolation: Wash the organic layer containing the product with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the chiral carboxylic acid.
-
Analysis of Enantiomeric Excess: The enantiomeric excess (ee%) of the final carboxylic acid product should be determined, typically by converting it to a suitable derivative (e.g., a methyl ester) and analyzing by chiral HPLC or GC.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the application of the chiral auxiliary in an asymmetric alkylation reaction.
Caption: Step-by-step workflow for diastereoselective alkylation.
Conclusion and Future Outlook
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine presents an intriguing scaffold for a novel chiral auxiliary. Its synthesis, attachment to prochiral substrates, and application in diastereoselective transformations such as enolate alkylation can be systematically investigated using the protocols outlined in this guide. The bulky, electronically-defined aromatic ring and the trifluoromethyl group are hypothesized to provide a well-defined chiral environment, potentially leading to high levels of stereocontrol. Successful demonstration of its efficacy, coupled with efficient cleavage and recovery, would establish this compound as a valuable tool for asymmetric synthesis in both academic and industrial research, particularly in the challenging synthesis of complex chiral molecules for drug discovery and development.
References
-
Wikipedia. Chiral auxiliary. [Link]
-
Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advanced Pharmaceutical Reports, 3(2), 7-14. [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]
Sources
- 1. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note & Protocols: Scalable Synthesis Routes for Dichloro-Substituted Trifluoroethylamines
Introduction: The Rising Importance of Dichloro-Trifluoroethylamines in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2] The trifluoromethyl group (-CF3) is a particularly favored moiety in this regard.[3] When combined with a dichloro-substitution pattern, the resulting dichloro-substituted trifluoroethylamine scaffold presents a unique and highly valuable building block for novel therapeutics. These compounds are of significant interest to researchers and drug development professionals for their potential to unlock new pharmacological profiles.
However, the synthesis of these complex molecules on a scale suitable for extensive preclinical and clinical development presents significant challenges. This application note provides a comprehensive guide to potential scalable synthesis routes for dichloro-substituted trifluoroethylamines, offering detailed protocols and an analysis of the underlying chemical principles to empower researchers in this critical area of drug discovery.
Strategic Approaches to Scalable Synthesis
The synthesis of dichloro-substituted trifluoroethylamines can be approached from two primary strategic directions, each with its own set of advantages and challenges.
Strategy 1: Late-Stage Dichlorination of a Trifluoroethylamine Core
This approach focuses on first constructing the trifluoroethylamine backbone and subsequently introducing the dichloro-functionality. This strategy can be advantageous if a variety of dichlorination patterns are desired from a common intermediate.
Strategy 2: Early-Stage Introduction of Dichloro-Functionality
In this strategy, a dichlorinated starting material is utilized, and the trifluoroethylamine moiety is built upon this pre-existing scaffold. This can be a more convergent approach, potentially leading to higher overall yields if the initial dichlorinated starting materials are readily available.
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows for the two primary synthetic strategies.
Caption: High-level overview of the two primary synthetic strategies.
Detailed Protocols and Mechanistic Insights
The following sections provide detailed protocols for plausible and scalable synthetic routes, along with a discussion of the critical parameters and underlying mechanisms.
Protocol 1: Synthesis of N-(2,2-dichloro-1-(trifluoromethyl)ethyl)acetamide (A Strategy 1 Approach)
This protocol details a potential route starting from the commercially available 2,2,2-trifluoroethylamine, proceeding through an intermediate imine, followed by dichlorination and subsequent reduction.
Workflow Diagram
Caption: Step-wise workflow for Protocol 1.
Step 1: Synthesis of N-(2,2,2-trifluoroethyl)acetamide
Rationale: Protection of the amine as an acetamide provides a stable intermediate that can be more readily handled and directs the subsequent chlorination to the alpha-carbon.
-
Reagents and Materials:
-
2,2,2-Trifluoroethylamine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2,2,2-trifluoroethylamine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the cooled solution.
-
Add acetyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2,2-trifluoroethyl)acetamide.
-
Purify by recrystallization or column chromatography.
-
Step 2: Synthesis of N-(2,2-dichloro-1-(trifluoromethyl)ethyl)acetamide
Rationale: Sulfuryl chloride is a common and effective reagent for the chlorination of activated C-H bonds, such as those alpha to a carbonyl group.
-
Reagents and Materials:
-
N-(2,2,2-trifluoroethyl)acetamide (1.0 eq)
-
Sulfuryl chloride (2.2 eq)
-
Azobisisobutyronitrile (AIBN) (catalytic amount)
-
Carbon tetrachloride or other suitable solvent
-
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, dissolve N-(2,2,2-trifluoroethyl)acetamide in carbon tetrachloride.
-
Add a catalytic amount of AIBN.
-
Slowly add sulfuryl chloride to the reaction mixture.
-
Heat the reaction to reflux (approximately 77 °C for carbon tetrachloride) and maintain for 4-6 hours, monitoring by GC-MS for the formation of the dichlorinated product.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Step 3: Hydrolysis to 2,2-dichloro-1-(trifluoromethyl)ethanamine
Rationale: Acid-catalyzed hydrolysis will remove the acetyl protecting group to yield the desired free amine.
-
Reagents and Materials:
-
N-(2,2-dichloro-1-(trifluoromethyl)ethyl)acetamide (1.0 eq)
-
6 M Hydrochloric acid
-
Sodium hydroxide solution (for neutralization)
-
Diethyl ether or other suitable extraction solvent
-
-
Procedure:
-
To a round-bottom flask, add N-(2,2-dichloro-1-(trifluoromethyl)ethyl)acetamide and 6 M hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the reaction by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully concentrate under reduced pressure (the product may be volatile) to yield the final 2,2-dichloro-1-(trifluoromethyl)ethanamine.
-
Protocol 2: Synthesis via Trifluoromethyl-Iminosulfurane Chemistry (A Strategy 2 Approach)
This protocol outlines a more advanced and potentially more direct route starting from a dichlorinated carbonyl compound.
Workflow Diagram
Caption: Step-wise workflow for Protocol 2.
Step 1: Synthesis of N-(2,2-dichloroethylidene)benzenemethanamine
Rationale: Formation of an imine from a commercially available dichlorinated aldehyde provides a key intermediate for subsequent trifluoromethylation. Benzylamine is used as a readily available and easily removable protecting group.
-
Reagents and Materials:
-
Dichloroacetaldehyde (or its hydrate) (1.0 eq)
-
Benzylamine (1.0 eq)
-
Toluene or other azeotroping solvent
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine dichloroacetaldehyde and toluene.
-
Add benzylamine dropwise to the mixture.
-
Heat the reaction to reflux, and azeotropically remove water using the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure to obtain the crude imine. This intermediate is often used directly in the next step without further purification.
-
Step 2: Synthesis of N-(1,1-dichloro-2,2,2-trifluoroethyl)benzenemethanamine
Rationale: The Ruppert-Prakash reagent (TMSCF3) is a widely used and effective nucleophilic trifluoromethylating agent for imines.
-
Reagents and Materials:
-
N-(2,2-dichloroethylidene)benzenemethanamine (1.0 eq)
-
(Trifluoromethyl)trimethylsilane (TMSCF3) (1.2 eq)
-
Tetrabutylammonium fluoride (TBAF) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the crude imine in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of TBAF (as a solution in THF).
-
Slowly add TMSCF3 to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by 19F NMR or GC-MS.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Step 3: Deprotection to 1,1-dichloro-2,2,2-trifluoroethanamine
Rationale: Hydrogenolysis is a clean and efficient method for the removal of a benzyl protecting group.
-
Reagents and Materials:
-
N-(1,1-dichloro-2,2,2-trifluoroethyl)benzenemethanamine (1.0 eq)
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the protected amine in methanol.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired 1,1-dichloro-2,2,2-trifluoroethanamine.
-
Comparative Analysis of Synthetic Routes
| Feature | Strategy 1: Late-Stage Dichlorination | Strategy 2: Early-Stage Introduction |
| Starting Materials | Readily available trifluoroethylamine | Requires dichlorinated aldehydes |
| Scalability | Good, but handling of sulfuryl chloride requires care. | Good, with established protocols for imine formation and trifluoromethylation. |
| Flexibility | Allows for the synthesis of various isomers by modifying the dichlorination step. | More convergent for a specific target isomer. |
| Key Challenges | Control of dichlorination selectivity. | Stability of the intermediate imine. |
| Safety Considerations | Use of corrosive and toxic sulfuryl chloride. | Handling of potentially unstable aldehydes and imines. |
Conclusion and Future Outlook
The scalable synthesis of dichloro-substituted trifluoroethylamines is a challenging but achievable goal for process chemists and medicinal chemists. The two primary strategies outlined in this application note provide a solid foundation for the development of robust and efficient synthetic routes. The choice of strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of production.
Further research into novel catalytic methods for both dichlorination and trifluoromethylation will undoubtedly lead to even more efficient and sustainable synthetic approaches. The protocols and insights provided herein are intended to serve as a valuable resource for researchers working at the forefront of fluorinated drug discovery.
References
-
France, S., et al. (2018). Reductive Aminases: A Sustainable and Highly Economical Biocatalysis Toolbox. ACS Catalysis. [Link]
-
Zuo, R., et al. (2016). Enzymatic synthesis of fluorinated compounds. Journal of Industrial Microbiology & Biotechnology. [Link]
- CN105906513A - Preparation method of trifluoroethylamine.
-
Ferreira, I. C. F. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
- US6179970B1 - Process for the preparation of fluoro compounds from the corresponding amines.
- CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
-
Talybov, G. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]
-
Talybov, G. M., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. [Link]
-
Wang, C., et al. (2015). N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of Trifluoroethylamines
Topic: Improving Enantiomeric Excess (ee) in
Executive Summary & Method Selection
The
-
Reduced Basicity: The imine nitrogen is less basic, weakening coordination to metal catalysts.
-
Labile Stereocenters: The
-proton is highly acidic ( ~20-22), making the product prone to racemization under basic conditions. -
E/Z Isomerization: Rapid interconversion of imine geometry can lead to non-selective pathways.
Method Selection Decision Tree
Use this logic flow to select the optimal synthetic route based on your substrate's electronic and steric profile.
Caption: Decision matrix for selecting the optimal catalytic manifold based on substrate class and scale.
Troubleshooting Module: Metal-Catalyzed Hydrogenation
Core Technology: Palladium-catalyzed asymmetric hydrogenation in fluorinated alcohols.[1][2][3][4] Primary Reference: Amii & Uneyama, Org.[1][5] Lett. (2001) [1].[1]
Common Failure Modes & Solutions
Q1: My conversion is high (>95%), but the ee is stalled at 70-80%. How do I push it to >95%?
-
Root Cause: This often indicates a "mismatched" solvent environment. Standard solvents (MeOH, Toluene) allow for reversible imine-enamine tautomerization or fail to activate the
-imine sufficiently, leading to a background racemic reduction. -
The Fix: Switch the solvent to 2,2,2-Trifluoroethanol (TFE) .
-
Mechanism:[4][5][6][7] TFE acts as a hydrogen-bond donor to the imine nitrogen, activating it for hydrogenation while simultaneously stabilizing the transition state. It also suppresses the non-selective background reaction.
-
Protocol Adjustment: Run the reaction in pure TFE or a 10:1 TFE/DCM mixture.
-
Q2: I observe defluorinated byproducts (e.g., difluoromethyl or ethyl groups).
-
Root Cause:
-Fluorine elimination.[4] Late transition metals (like Pd) can undergo oxidative addition into the C-F bond or facilitate HF elimination if the intermediate is stabilized. -
The Fix:
-
Increase Hydrogen Pressure: Higher
pressure (balloon 50 bar) favors reductive elimination of the amine over -elimination. -
Change Metal Center: If Pd persists in defluorination, switch to Ruthenium (Ru) or Rhodium (Rh) complexes, which are less prone to
-F elimination in these specific substrates.
-
Q3: The reaction is dead (0% conversion).
-
Root Cause: The
group reduces the basicity of the imine nitrogen, making it a poor ligand. The catalyst precursor isn't coordinating to the substrate. -
The Fix: Use a cationic catalyst precursor or add a non-coordinating anion source.
-
Recommendation: Use
with a chiral ligand (e.g., (R)-BINAP) and add TFA (Trifluoroacetic acid) or use pre-formed cationic complexes like .
-
Troubleshooting Module: Organocatalysis (Chiral Phosphoric Acids)
Core Technology: Brønsted Acid Catalyzed Transfer Hydrogenation. Primary Reference: Akiyama et al., Angew.[8] Chem. (2011) [2].[8]
Q1: The ee drops significantly as the reaction proceeds (e.g., 90% at 1h
-
Root Cause: Product Inhibition and Auto-Catalysis. The resulting chiral amine is basic and can form a salt with the Chiral Phosphoric Acid (CPA), deactivating the selective cycle. The unreacted imine then undergoes non-selective reduction by the Hantzsch ester.
-
The Fix:
-
Remove Product In-situ: Add 5Å Molecular Sieves (MS). While usually for water, here they can help buffer the system.
-
Lower Temperature: Run at -20°C to -40°C. The activation energy for the racemic background reaction is usually higher than the CPA-catalyzed pathway.
-
Q2: I am getting variable results between batches of Hantzsch ester.
-
Root Cause: Impurities in the Hantzsch ester (oxidized pyridine variants) or water content. Water disrupts the delicate H-bond network between the CPA, the imine, and the hydride donor.
-
The Fix: Recrystallize the Hantzsch ester from Ethanol/Water and dry thoroughly under high vacuum (
mbar) for 24 hours. Store in a glovebox or desiccator.
Detailed Experimental Protocol
Protocol: Pd-Catalyzed Asymmetric Hydrogenation of -Trifluoromethyl Imines
Based on the method by Amii, H., et al. (2001) [1].[4]
Objective: Synthesis of (S)-N-(4-methoxyphenyl)-2,2,2-trifluoro-1-phenylethylamine.
Reagents:
-
Substrate: 2,2,2-Trifluoro-1-phenyl-N-(4-methoxyphenyl)ethanimine (1.0 equiv)
-
Catalyst Precursor:
(2 mol%) -
Ligand: (R)-BINAP (2.4 mol%)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (0.25 M concentration)
-
Gas: Hydrogen (
)
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox/Schlenk Line):
-
In a dry Schlenk tube, mix
(6.6 mg, 0.02 mmol) and (R)-BINAP (15.0 mg, 0.024 mmol). -
Add anhydrous acetone (2 mL) and stir at room temperature for 1 hour to form the active complex (solution turns orange/yellow).
-
Evaporate the acetone in vacuo to obtain the solid catalyst complex.
-
-
Reaction Setup:
-
Add the trifluoromethyl imine substrate (279 mg, 1.0 mmol) to the solid catalyst.
-
Add anhydrous TFE (4.0 mL). Note: TFE must be distilled over
prior to use. -
Transfer the vessel to a stainless steel autoclave.
-
-
Hydrogenation:
-
Purge the autoclave 3 times with
gas. -
Pressurize to 100 atm (10 MPa) . Critical: Lower pressures (e.g., balloon) significantly reduce yield and ee for this specific transformation.
-
Stir at Room Temperature (25°C) for 24 hours.
-
-
Work-up & Analysis:
-
Release pressure carefully.
-
Filter the reaction mixture through a pad of Celite to remove Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Ee Determination: Analyze via HPLC using a Chiralcel OD-H column (Hexane/i-PrOH = 90:10, 1.0 mL/min).
-
Expected Result: >95% Yield, >90% ee.
-
Data Summary Table
| Variable | Standard Condition | Optimization Target | Impact on ee |
| Solvent | Methanol / Toluene | TFE (Trifluoroethanol) | High (+15-20%) |
| Pressure | 1 atm (Balloon) | 50-100 atm | Moderate (+5-10%) |
| Ligand | BINAP | SegPhos / SynPhos | High (+5-10%) |
| Temp | 50°C | 20°C | Moderate (+5%) |
Troubleshooting Logic Visualization
Caption: Diagnostic workflow for identifying the root cause of low enantioselectivity.
References
-
Abe, H., Amii, H., & Uneyama, K. (2001).[1][5] Pd-Catalyzed Asymmetric Hydrogenation of
-Fluorinated Iminoesters in Fluorinated Alcohol: A New and Catalytic Enantioselective Synthesis of Fluoro -Amino Acid Derivatives. Organic Letters, 3(3), 313–315.[1] -
Henseler, A., Kato, M., Mori, K., & Akiyama, T. (2011).[8] Chiral Phosphoric Acid Catalyzed Transfer Hydrogenation: Facile Synthetic Access to Highly Optically Active Trifluoromethylated Amines.[8] Angewandte Chemie International Edition, 50(35), 8180–8183.[8]
-
Ma, J. A., & Cahard, D. (2004). Asymmetric Synthesis of Trifluoromethylated Amines. Chemical Reviews, 104(12), 6119–6146.
-
Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
Sources
- 1. Pd-catalyzed asymmetric hydrogenation of alpha-fluorinated iminoesters in fluorinated alcohol: a new and catalytic enantioselective synthesis of fluoro alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Chiral phosphoric acid catalyzed transfer hydrogenation: facile synthetic access to highly optically active trifluoromethylated amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine HCl
Welcome to the Technical Support Center. As researchers and drug development professionals, isolating highly pure fluorinated building blocks is critical to your downstream success. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine hydrochloride presents unique purification challenges. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly suppresses the basicity of the amine, while the 3,4-dichloro substitution imparts extreme lipophilicity[1].
This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures to ensure >99% purity of your target compound.
Part 1: Purification Decision Matrix
Before proceeding, it is critical to identify the nature of your impurities. The workflow below illustrates the decision-making process for selecting the optimal purification route.
Fig 1. Decision tree for selecting the appropriate purification workflow based on impurity profile.
Part 2: Quantitative Data & Material Properties
Understanding the physicochemical behavior of this molecule is the foundation of a successful purification strategy.
Table 1: Solvent Selection Matrix for Recrystallization
| Solvent System | Role / Mechanism | Suitability for Target Compound |
| Ethanol / Diethyl Ether | Standard binary system. EtOH dissolves the salt; Et₂O acts as an anti-solvent. | Optimal . High yield and excellent crystal formation[2]. |
| Methanol / Ethyl Acetate | MeOH provides high solubility for crude; EtOAc forces precipitation. | Good . Useful if polar impurities are highly soluble in EtOAc. |
| Dichloromethane / Hexanes | DCM dissolves moderately; Hexanes act as a strong anti-solvent. | Suboptimal . The lipophilic 3,4-dichloro group may cause the salt to oil out. |
| Water | Single solvent recrystallization. | Poor . The bulky hydrophobic groups severely limit aqueous solubility even for the salt. |
Table 2: Physicochemical Properties & Purification Impact
| Property | Characteristic | Impact on Purification Strategy |
| Amine pKa | ~5.5 - 6.5 (Estimated) | Reduced basicity due to the strongly electron-withdrawing -CF₃ group. Requires a strong acid (anhydrous HCl) for complete salt formation. |
| Lipophilicity | Exceptionally High | The freebase is highly soluble in non-polar solvents (heptane, MTBE). The 3,4-dichloro substitution further increases hydrophobicity[1]. |
| Thermal Stability | Sublimes at elevated temps | Avoid excessive heat during the drying of the HCl salt under high vacuum to prevent product loss[3]. |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Recrystallization of the Hydrochloride Salt
Use this protocol when the primary contaminants are trace organic impurities or color bodies.
Causality Note: We utilize absolute ethanol rather than aqueous alcohols. Trace water disrupts the crystal lattice of highly lipophilic fluorinated amine salts, leading to viscous oils rather than distinct crystals[2].
-
Dissolution: Place 1.0 g of crude 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine HCl in a clean, dry 50 mL Erlenmeyer flask.
-
Heating: Add a minimal amount of boiling absolute ethanol (approx. 3-5 mL) dropwise while swirling until the solid just dissolves.
-
Anti-Solvent Addition: Remove the flask from the heat source. Slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point).
-
Nucleation & Cooling: Allow the flask to cool slowly to room temperature undisturbed. Do not agitate. Once at room temperature, transfer to an ice bath (0-4 °C) for 1 hour. Slow cooling promotes the growth of large, pure crystals rather than trapping impurities in a rapid precipitation matrix.
-
Isolation: Filter the crystals via vacuum filtration using a Büchner funnel, wash with 5 mL of ice-cold diethyl ether, and dry under high vacuum for 12 hours at room temperature.
Protocol B: Acid-Base Extraction (Freebasing and Re-salting)
Use this protocol to remove unreacted sulfinamide auxiliaries or inorganic salts resulting from upstream asymmetric synthesis[4].
Fig 2. Acid-base extraction workflow for isolating the free amine and re-salting.
-
Suspension: Suspend 1.0 g of the crude HCl salt in 20 mL of ethyl acetate (EtOAc) and 20 mL of deionized water in a separatory funnel.
-
Basification: Add 1M NaOH (aq) dropwise until the aqueous layer reaches pH > 10. Because the -CF₃ group lowers the amine's pKa, a pH of 10 ensures complete deprotonation to the freebase, driving it entirely into the organic layer.
-
Separation: Separate the layers. Extract the aqueous layer with an additional 10 mL of EtOAc to ensure complete recovery.
-
Washing & Drying: Combine the organic layers and wash with 15 mL of brine. Dry the organic phase over anhydrous Na₂SO₄. Filter to remove the drying agent.
-
Re-salting: Cool the organic filtrate to 0 °C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases. Self-Validation: Check the pH of a wetted aliquot to ensure it is highly acidic (pH < 2), indicating complete salt formation.
-
Isolation: Collect the white precipitate by vacuum filtration and dry under vacuum.
Part 4: Troubleshooting & FAQs
Q: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the compound melts out of solution before it crystallizes. For highly lipophilic fluorinated amine salts, this is almost always caused by the presence of trace water or adding an anti-solvent that is too non-polar too rapidly[2]. Solution: Re-dissolve the oil in a small amount of absolute ethanol. Ensure all solvents are strictly anhydrous. Instead of adding the anti-solvent (ether) rapidly, add it dropwise until just cloudy, then gently scratch the inside of the flask with a glass rod to provide physical nucleation sites.
Q: I am observing a low yield after the acidic methanolysis of my sulfinamide precursor. Is the product lost during purification? A: 1-aryl-2,2,2-trifluoroethylamine hydrochlorides can exhibit unexpected solubility in polar organic mixtures. If you used acidic methanolysis to cleave a sulfinamide auxiliary[4], the resulting HCl salt might remain partially dissolved in the methanol/ether filtrate. Solution: Concentrate the mother liquor completely under reduced pressure, then triturate the residue with cold hexanes. The hexanes will extract non-polar impurities, leaving the polar HCl salt behind as a solid.
Q: How do I verify the enantiomeric purity of the resolved amine? A: While Chiral HPLC is the gold standard, you can also derivatize the free amine with Mosher's acid chloride ((R)- or (S)-MTPA-Cl) and analyze the resulting diastereomeric amides via ¹⁹F NMR. The CF₃ group on the amine provides an excellent, distinct fluorine signal that will split into two peaks if the product is not enantiopure.
References
-
Title : Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide Source : Organic Letters (PubMed) URL : [Link]
-
Title : Purification of Laboratory Chemicals, 8th Edition Source : Elsevier URL : [Link]
Sources
- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]
- 2. Purification of Laboratory Chemicals - 8th Edition | Elsevier Shop [shop.elsevier.com]
- 3. 2,2,2-三氟乙胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Asymmetric syntheses of 1-aryl-2,2,2-trifluoroethylamines via diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Racemates of 1-Aryl-2,2,2-trifluoroethylamines
Welcome to the dedicated support center for the resolution of 1-aryl-2,2,2-trifluoroethylamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these valuable chiral building blocks. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your resolution strategies effectively.
Introduction: The Significance of Chiral Trifluoroethylamines
Chiral 1-aryl-2,2,2-trifluoroethylamines are privileged structural motifs in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, obtaining enantiomerically pure forms of these amines is a critical step in the development of novel therapeutics and functional materials. This guide will address common challenges and frequently asked questions related to their resolution.
Part 1: Troubleshooting Guide & Common Issues
This section addresses specific problems that may arise during the resolution process.
Issue 1: Poor Diastereomeric Salt Crystallization in Classical Resolution
Question: I'm attempting a classical resolution of racemic 1-phenyl-2,2,2-trifluoroethylamine using (+)-tartaric acid, but I'm either getting an oil or very poor crystal formation. What's going wrong?
Answer: This is a common and often frustrating issue in diastereomeric salt resolution. The problem typically stems from one or a combination of factors related to solubility, solvent choice, and stoichiometry.
Causality and Troubleshooting Steps:
-
Solvent System is Suboptimal: The ideal solvent system should allow the desired diastereomeric salt to be sparingly soluble while the other diastereomer remains in solution.
-
Expert Insight: A single solvent is often insufficient. Experiment with binary or even ternary solvent systems. For instance, if you are using methanol and the salt is too soluble, try titrating in a less polar co-solvent like isopropanol or ethyl acetate to induce crystallization. A good starting point is to screen a range of solvents from polar protic (e.g., ethanol, methanol) to more non-polar options (e.g., toluene, heptane).
-
Protocol: Create small-scale trials in parallel with different solvent ratios. For example, prepare saturated solutions of your diastereomeric salt mixture in a primary solvent (e.g., methanol) at an elevated temperature. Then, slowly add a co-solvent (e.g., isopropyl acetate) at the same temperature until turbidity is observed. Slow cooling should then promote selective crystallization.
-
-
Incorrect Stoichiometry: Using a perfect 1:1 or 2:1 molar ratio of amine to resolving agent isn't always optimal.
-
Expert Insight: The stoichiometry can influence the crystal lattice energy. It's often beneficial to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.6 equivalents). This ensures that only the less soluble diastereomer crystallizes, leaving the more soluble one and the excess of the other amine enantiomer in the mother liquor.
-
-
Supersaturation and Nucleation: Crystal growth requires a state of controlled supersaturation and the presence of nucleation sites.
-
Troubleshooting:
-
Cooling Rate: Avoid crash cooling. A slow, controlled temperature gradient is crucial for growing well-defined crystals.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.
-
-
Issue 2: Low Enantioselectivity (Low e.e.) in Enzymatic Kinetic Resolution
Question: I'm using a lipase for the kinetic resolution of a 1-aryl-2,2,2-trifluoroethylamine via N-acylation, but my enantiomeric excess (e.e.) for both the acylated product and the remaining amine is below 80%, even at ~50% conversion. How can I improve this?
Answer: Low enantioselectivity in enzymatic resolutions is typically a result of an inappropriate choice of enzyme, acyl donor, or reaction conditions that do not favor the selective transformation of one enantiomer.
Causality and Troubleshooting Steps:
-
Enzyme Choice is Key: Not all lipases are created equal for every substrate. The active site of the enzyme must be able to effectively discriminate between the two enantiomers of your specific amine.
-
Expert Insight: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and commonly used enzyme for this transformation. However, if it's not performing well, you should screen other lipases such as those from Pseudomonas cepacia or Candida rugosa. The "best" enzyme is highly substrate-dependent.
-
-
The Acyl Donor Matters: The structure of the acyl donor can significantly impact the enzyme's ability to selectively acylate one enantiomer.
-
Expert Insight: Bulky or electronically different acyl donors can enhance selectivity. Instead of a simple acetyl group, try using a more sterically demanding acyl donor like isobutyryl anhydride or a long-chain ester like ethyl methoxyacetate. The latter has been shown to be highly effective in many cases.
-
-
Reaction Medium (Solvent): The solvent can influence the enzyme's conformation and, therefore, its activity and selectivity.
-
Troubleshooting:
-
Screen a range of non-polar organic solvents such as hexane, toluene, or methyl tert-butyl ether (MTBE).
-
Ensure the solvent is anhydrous, as water can lead to unwanted hydrolysis of the acyl donor and the product. Using molecular sieves is highly recommended.
-
-
Workflow for Optimizing Enzymatic Resolution
Caption: Optimization workflow for enzymatic kinetic resolution.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic resolution over classical resolution for 1-aryl-2,2,2-trifluoroethylamines?
A1: While classical resolution is a powerful technique, enzymatic methods offer several distinct advantages:
-
Milder Reaction Conditions: Enzymatic resolutions are typically run at or near room temperature and neutral pH, which preserves sensitive functional groups on the aryl moiety.
-
No Need for a Chiral Resolving Agent: The enzyme itself is the source of chirality, eliminating the need to procure and potentially recover expensive chiral acids or bases.
-
High Selectivity: A well-chosen enzyme can provide extremely high enantioselectivity, often leading to e.e. values >99%.
-
Greener Chemistry: Enzymes are biodegradable catalysts, and the reactions can often be run in more environmentally benign solvents.
| Feature | Classical Resolution | Enzymatic Kinetic Resolution |
| Chirality Source | Chiral Resolving Agent (e.g., Tartaric Acid) | Enzyme (e.g., Lipase) |
| Max. Theoretical Yield | 50% for one enantiomer | 50% for one enantiomer (product) |
| Reaction Conditions | Can require heating/cooling cycles | Typically room temperature, neutral pH |
| Waste Stream | Requires separation and recovery of resolving agent | Biodegradable catalyst, often simpler workup |
| Substrate Scope | Broad, but success is empirical | Can be highly substrate-specific |
Q2: How do I separate the final products in an enzymatic kinetic resolution?
A2: At the ideal 50% conversion point, your reaction mixture contains the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer). These can typically be separated using standard chemical techniques:
-
Acid-Base Extraction: The unreacted amine is basic, while the acylated product (an amide) is neutral.
-
Protocol:
-
Filter off the immobilized enzyme.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The unreacted amine will move into the aqueous layer as its ammonium salt.
-
Separate the layers. The organic layer contains your acylated product. The aqueous layer contains the unreacted amine.
-
Basify the aqueous layer (e.g., with NaOH) and extract with an organic solvent to recover the unreacted amine.
-
-
Q3: Can I use chiral chromatography for the resolution instead? What are the pros and cons?
A3: Yes, chiral chromatography (specifically HPLC or SFC) is an excellent and often preferred method for both analytical and preparative-scale resolution of these amines.
-
Pros:
-
Direct Separation: It directly separates both enantiomers without chemical modification.
-
High Purity: Can achieve >99.9% e.e. for both enantiomers.
-
Versatility: A wide variety of chiral stationary phases (CSPs) are available, making it likely to find a suitable column for your specific compound. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often very effective.
-
-
Cons:
-
Cost: Preparative chiral chromatography can be expensive in terms of both equipment and solvent consumption.
-
Throughput: It is often a lower throughput technique compared to crystallization, making it less ideal for very large-scale production.
-
Workflow for Chiral Method Development
Caption: Chiral chromatography method development workflow.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution using Novozym 435
Objective: To resolve racemic 1-aryl-2,2,2-trifluoroethylamine via N-acylation.
Materials:
-
Racemic 1-aryl-2,2,2-trifluoroethylamine (1.0 eq)
-
Novozym 435 (immobilized Candida antarctica lipase B), ~20 mg per mmol of amine
-
Acyl donor (e.g., Ethyl methoxyacetate, 1.5 - 3.0 eq)
-
Anhydrous solvent (e.g., MTBE or Toluene)
-
Molecular sieves (4Å)
-
Reaction vessel with magnetic stirring and inert atmosphere (N2 or Ar)
Procedure:
-
To a clean, dry reaction vessel, add the racemic amine, the anhydrous solvent, and the acyl donor.
-
Add the molecular sieves to ensure anhydrous conditions.
-
Begin stirring the mixture under an inert atmosphere.
-
Add Novozym 435 to the reaction mixture to initiate the reaction.
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the e.e. of the remaining amine and the acylated product.
-
Stop the reaction when it reaches approximately 50% conversion by filtering off the enzyme. The enzyme can be washed with fresh solvent and reused.
-
Proceed with the acid-base extraction workup as described in the FAQ section to separate the product from the unreacted amine.
References
-
Title: The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Approved Drugs Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective of the Journal of Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The Art of Choosing a Solvent for a Crystallization Process Source: Organic Process Research & Development URL: [Link]
-
Title: Lipase-catalyzed resolution of 1-phenylethanol: a comparative study of the acyl donors Source: Tetrahedron: Asymmetry URL: [Link]
-
Title: Novozym 435: the “perfect” lipase immobilized biocatalyst? Source: Chemical Society Reviews URL: [Link]
-
Title: Chiral separation of primary amines on polysaccharide-type stationary phases Source: Journal of Chromatography A URL: [Link]
Handling moisture sensitivity in trifluoromethyl ketimine intermediates
Welcome to the technical support center for handling trifluoromethyl ketimine (TFMK) intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but challenging chemical synthons. The inherent reactivity of the trifluoromethyl group significantly enhances the electrophilicity of the imine carbon, making TFMKs powerful intermediates for synthesizing α-trifluoromethyl amines—a crucial motif in modern pharmaceuticals.[1][2][3] However, this same reactivity renders them highly susceptible to moisture, necessitating meticulous handling to ensure experimental success.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter. Our approach is grounded in explaining the chemical principles behind each recommendation, ensuring you can not only solve immediate problems but also proactively design more robust experimental setups.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of trifluoromethyl ketimine intermediates.
Q1: Why are trifluoromethyl ketimine intermediates so sensitive to moisture?
A1: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the imine carbon exceptionally electrophilic.[2] This heightened electrophilicity makes it a prime target for nucleophilic attack by water, which is often present as atmospheric moisture or as a trace impurity in solvents and reagents. This reaction leads to the hydrolysis of the ketimine, breaking the C=N bond and forming a trifluoromethyl ketone and the corresponding amine as primary byproducts.[4] The low yield in some reactions involving TFMKs is often attributed to this competing hydrolysis pathway.[4]
Q2: What are the primary signs of sample decomposition due to moisture?
A2: The most common signs of decomposition include:
-
Changes in Physical Appearance: Your isolated, pure ketimine may be a clear oil or a crystalline solid. The appearance of cloudiness, phase separation, or conversion to a wet-looking solid can indicate hydrolysis.
-
Inconsistent Spectroscopic Data: In ¹H NMR, you may observe the appearance of new signals corresponding to the resulting amine. In ¹⁹F NMR, a shift in the signal or the appearance of a new singlet corresponding to the trifluoromethyl ketone hydrate is a strong indicator of hydrolysis. The hydrate of a trifluoromethyl ketone is often a stable species.[5][6]
-
Poor Yields in Subsequent Reactions: If you use a TFMK intermediate that has been inadvertently exposed to moisture, the yield of your desired product will be significantly reduced, and you will likely isolate the trifluoromethyl ketone or its subsequent reaction products as a major byproduct.[4]
-
TLC Analysis: The appearance of a new, often more polar, spot corresponding to the amine or ketone byproduct on a TLC plate is a clear sign of decomposition.
Q3: Is a standard nitrogen atmosphere sufficient, or do I need a glovebox?
A3: The required level of atmospheric control depends on the specific ketimine's stability and the scale of your reaction.
-
Schlenk Line: For many routine, small-scale (<1 g) manipulations and reactions, a well-maintained Schlenk line providing a positive pressure of a dry, inert gas (like nitrogen or argon) is sufficient.[7][8] This is often used in combination with techniques like cannula transfers for liquids.[7][9]
-
Glovebox: A glovebox (or "dry box") offers a more controlled and secure inert atmosphere, making it the preferred environment for handling highly sensitive TFMKs, performing weighings of solid TFMKs, and for long-term storage.[8][10] Gloveboxes are designed to maintain very low levels of both oxygen and moisture.[8]
Q4: How should I store my trifluoromethyl ketimine intermediates?
A4: Proper storage is critical. TFMK intermediates should be stored in a tightly sealed container (e.g., a vial with a PTFE-lined cap, sealed with paraffin film) under a positive pressure of an inert gas (argon is preferable due to being denser than air). For long-term storage, placing this sealed container inside a desiccator within a freezer is recommended to slow down any potential decomposition pathways. For highly sensitive compounds, storage inside a glovebox freezer is the ideal solution.[8]
Part 2: Troubleshooting Guide
This section provides a scenario-based approach to solving specific experimental problems.
Scenario 1: Low or No Yield of the Desired Product After a Reaction Using a TFMK Intermediate
Problem: You've performed a reaction (e.g., a reduction or an alkylation) on your TFMK intermediate, but the primary isolated product is the corresponding trifluoromethyl ketone.
Root Cause Analysis: This is a classic symptom of ketimine hydrolysis occurring before or during your reaction. The water source could be your solvent, reagents, or glassware.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TFMK hydrolysis.
Detailed Protocols:
Protocol 1: Rigorous Solvent Drying
Trace water in solvents is a primary culprit. Standard "anhydrous" solvents from commercial suppliers may not be dry enough.
Step-by-Step Methodology:
-
Pre-Drying (Optional but Recommended): For solvents like THF or Dichloromethane (DCM), let them stand over a pre-drying agent like activated 4Å molecular sieves or calcium hydride overnight.[11]
-
Distillation: Set up a distillation apparatus that has been oven or flame-dried and assembled hot under a flow of inert gas.[9][10]
-
Select Appropriate Drying Agent: Choose a drying agent compatible with your solvent (see table below).
-
Reflux: Reflux the solvent over the drying agent under an inert atmosphere for several hours. For THF, the use of sodium/benzophenone provides a visual indicator (a deep blue/purple color) when the solvent is dry.[11]
-
Distill and Collect: Distill the solvent directly into a flame-dried collection flask (e.g., a Schlenk flask) that is under a positive pressure of inert gas.
-
Storage: Store the freshly distilled solvent over activated molecular sieves in a sealed flask with a septum (e.g., a Sure/Seal™ bottle) to prevent re-exposure to atmosphere.[10]
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent for Distillation | Notes |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Provides a colorimetric endpoint (deep blue/purple).[11] Pre-dry with CaH₂. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Reflux and distill. No color indicator.[11] |
| Diethyl Ether | Sodium / Benzophenone | Similar to THF.[11] |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Reflux and distill. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Pre-dry with 4Å molecular sieves.[11] |
Protocol 2: Rigorous Glassware Drying
Adsorbed water on glassware surfaces can be sufficient to ruin a sensitive reaction.[9][10]
Step-by-Step Methodology:
-
Oven Drying: Place all glassware (flasks, stir bars, cannulas, etc.) in an oven at >125 °C for at least 4 hours, or preferably overnight.[9][10]
-
Hot Assembly: While still hot, assemble the glassware quickly under a positive flow of dry inert gas (e.g., nitrogen or argon). Use a thin layer of appropriate grease for any ground-glass joints.[9]
-
Flame Drying (Alternative): Assemble the glassware cold. Heat all surfaces of the apparatus evenly with a heat gun or a soft flame from a Bunsen burner while purging with a steady stream of inert gas. Pay close attention to joints and stopcocks. Continue until all visible condensation is gone, and then for a few minutes longer.
-
Purge and Refill: Once assembled and cooled, subject the apparatus to at least three cycles of vacuum/inert gas backfill using a Schlenk line to remove any residual atmospheric gases.[7]
Scenario 2: Difficulty in Purifying the TFMK Intermediate
Problem: You have successfully synthesized your TFMK intermediate, but it decomposes during purification by silica gel column chromatography. You observe streaking on the TLC plate and isolate the trifluoromethyl ketone after the column.
Root Cause Analysis: Standard silica gel is acidic and contains adsorbed water, both of which can catalyze the hydrolysis of the TFMK on the column.
Hydrolysis Mechanism on Silica Gel
Sources
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. ossila.com [ossila.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Minimizing side reactions in nucleophilic trifluoromethylation
Welcome to the technical support center for nucleophilic trifluoromethylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side reactions during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during nucleophilic trifluoromethylation reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: Why is the yield of my trifluoromethylated product consistently low?
Low yields are a common frustration in nucleophilic trifluoromethylation. The root cause often lies in the instability of the reactive intermediates or suboptimal reaction conditions.[1][2]
Possible Causes and Solutions:
-
Decomposition of the Trifluoromethylating Reagent: Reagents like trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent) can be sensitive to moisture and may decompose if not handled under anhydrous conditions.[2] The trifluoromethyl anion (CF3-) itself is unstable and can decompose to fluoride and difluorocarbene.[3]
-
Troubleshooting Steps:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Solvents containing acidic protons should be avoided.[1][2]
-
Use freshly opened or properly stored trifluoromethylating reagents.
-
Consider using a more stable trifluoromethylating agent, such as a derivative of N-formylmorpholine, which can be a sustainable alternative to reagents synthesized from CF3Br.[3][4]
-
-
-
Inefficient Activation of the Trifluoromethylating Reagent: Nucleophilic trifluoromethylating agents like TMSCF3 require an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethyl anion.[1]
-
Troubleshooting Steps:
-
-
Suboptimal Reaction Temperature: The stability of the trifluoromethyl anion is highly temperature-dependent.
-
Poor Mixing: In heterogeneous reactions (e.g., with solid CsF), inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.[5]
-
Troubleshooting Steps:
-
Ensure vigorous stirring throughout the reaction.
-
Consider using a more soluble activator if heterogeneity is an issue.
-
-
Question 2: I am observing significant formation of an enolized byproduct with my ketone substrate. How can I prevent this?
Enolization of carbonyl compounds, particularly ketones with α-protons, is a common side reaction that competes with the desired nucleophilic addition of the trifluoromethyl group.[6]
Possible Causes and Solutions:
-
Basic Reaction Conditions: The activators used to generate the trifluoromethyl anion are often basic, which can promote the deprotonation of the α-carbon of the ketone, leading to enolate formation.
-
Troubleshooting Steps:
-
Use a less basic activator if possible.
-
Employ a Lewis acid additive to coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over enolization.
-
Consider a two-step procedure where the silyl enol ether of the ketone is prepared first and then subjected to a radical trifluoromethylation, which can be more efficient for some substrates.[7][8]
-
-
-
Reaction Temperature: Higher temperatures can favor the thermodynamically controlled enolization pathway.
-
Troubleshooting Steps:
-
Maintain a low reaction temperature to favor the kinetically controlled nucleophilic addition.
-
-
Question 3: My reaction is producing a complex mixture of unidentifiable byproducts. What could be the cause?
The formation of multiple byproducts suggests that several undesired reaction pathways are occurring simultaneously.
Possible Causes and Solutions:
-
Decomposition to Difluorocarbene: The trifluoromethyl anion can eliminate a fluoride ion to form highly reactive difluorocarbene (:CF2), which can then undergo a variety of undesired reactions with the substrate or solvent.[9] The Ruppert-Prakash reagent can also act as a source of difluorocarbene.[10]
-
Troubleshooting Steps:
-
Lower the reaction temperature to disfavor the elimination pathway.
-
Use a trifluoromethylating reagent that is less prone to decomposition.
-
Ensure the rapid consumption of the trifluoromethyl anion by the substrate.
-
-
-
Reaction with Solvent: Reactive intermediates can react with the solvent. For example, coordinating solvents like THF are generally suitable, but solvents with acidic protons should be avoided.[1][2]
-
Side Reactions with Other Functional Groups: If your substrate contains other electrophilic sites or acidic protons, these may compete with the desired reaction.
-
Troubleshooting Steps:
-
Protect sensitive functional groups before carrying out the trifluoromethylation.
-
Carefully control the stoichiometry of the reagents to minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose for my reaction?
The choice of reagent depends on several factors, including the nature of your substrate, the desired reaction conditions, and safety considerations.
-
Trimethyl(trifluoromethyl)silane (TMSCF3, Ruppert-Prakash reagent): This is the most commonly used reagent for nucleophilic trifluoromethylation of carbonyl compounds and imines. It is commercially available but requires an activator.
-
Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent): This reagent is often used in radical trifluoromethylation reactions but can also be a source of the trifluoromethyl nucleophile under certain conditions.[13][14]
-
Fluoroform (CF3H): This is an environmentally benign and atom-economical source of the trifluoromethyl group.[4][12] However, it is a gas and requires specialized handling.
Q2: What is the role of the solvent in nucleophilic trifluoromethylation?
The solvent can have a significant impact on the reaction outcome.[11] Polar aprotic solvents like THF are commonly used as they can help to dissolve the reagents and stabilize charged intermediates.[1][15] Nonpolar solvents may also be used, and in some cases, can improve selectivity.[11] It is crucial to use anhydrous solvents to prevent the decomposition of the trifluoromethylating reagent.[1][2]
Q3: How can I perform an asymmetric nucleophilic trifluoromethylation?
Achieving enantioselectivity in nucleophilic trifluoromethylation is a significant challenge but can be accomplished using chiral auxiliaries or catalysts.[16] For example, chiral ammonium fluorides can be used as activators for the Ruppert-Prakash reagent to induce asymmetry.[16]
Experimental Protocol: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde
This protocol provides a general starting point for the trifluoromethylation of an aromatic aldehyde using the Ruppert-Prakash reagent. Note: This is a general guideline and may require optimization for your specific substrate.
Materials:
-
Aromatic aldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF3)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aromatic aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF3 (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.
-
Add TBAF (0.1 mmol, 0.1 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
Key Parameters for Minimizing Side Reactions
| Parameter | Recommendation | Rationale | Potential Side Reaction Addressed |
| Reagent Purity | Use freshly opened or properly stored anhydrous reagents. | Moisture can lead to reagent decomposition. | Low yield, byproduct formation. |
| Solvent | Use anhydrous, aprotic solvents (e.g., THF, CH2Cl2).[1][11] | Protic solvents can quench the trifluoromethyl anion. | Low yield, reagent decomposition. |
| Temperature | Start at low temperatures (0 °C or -78 °C) and warm gradually. | The trifluoromethyl anion is thermally unstable.[3] | Decomposition to difluorocarbene, enolization. |
| Activator | Use catalytic amounts of a suitable activator (e.g., TBAF, CsF).[1] | Excess base can promote side reactions. | Enolization, byproduct formation. |
| Additives | Consider Lewis acid additives for ketone substrates. | Increases the electrophilicity of the carbonyl carbon. | Enolization. |
| Atmosphere | Maintain an inert atmosphere (Ar or N2) throughout the reaction. | Prevents reaction with atmospheric moisture and oxygen. | Reagent decomposition, low yield. |
Visualizing Reaction Pathways
Desired vs. Undesired Pathways
The following diagram illustrates the desired nucleophilic addition pathway versus the competing enolization and decomposition side reactions.
Caption: Competing reaction pathways in nucleophilic trifluoromethylation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues in your experiments.
Caption: A systematic workflow for troubleshooting nucleophilic trifluoromethylation reactions.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 11. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Taming of fluoroform: direct nucleophilic trifluoromethylation of Si, B, S, and C centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
Preventing defluorination during high-temperature synthesis
Welcome to the Technical Support Center for High-Temperature Fluorine Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling with the unintended cleavage of carbon-fluorine (C-F) or metal-fluorine (M-F) bonds during high-temperature synthesis.
While the C-F bond is thermodynamically robust (bond dissociation energy ~485 kJ/mol), its high polarization makes it highly susceptible to activation by transition metals, Lewis acids, and strong nucleophiles at elevated temperatures. This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress defluorination, ensuring high yields and structural integrity in your experiments.
Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why does my fluorinated aromatic substrate undergo hydrodefluorination (HDF) during high-temperature Pd-catalyzed cross-coupling? Causality & Solution: At elevated temperatures, palladium and nickel catalysts can undergo unintended oxidative addition into the C-F bond[1]. If your reaction mixture contains hydride donors—such as secondary alcohols (e.g., isopropanol) or certain amine bases—the catalyst will facilitate hydrodefluorination (HDF), replacing the fluorine atom with hydrogen[2]. To suppress this, you must kinetically outcompete the defluorination pathway. Use bulky, electron-rich ligands (e.g., Buchwald phosphines) that accelerate the desired C-X oxidative addition and reductive elimination[1]. Additionally, strictly avoid protic or hydride-donating solvents; opt for rigorously anhydrous, non-protic solvents like toluene or dioxane[3].
Q2: I am performing a nucleophilic aromatic substitution (SNAr) on a polyfluorinated ring. High temperatures cause over-substitution and defluorination. How do I control this? Causality & Solution: In traditional batch reactors, poor heat dissipation and extended residence times at high temperatures lead to secondary nucleophilic attacks on adjacent C-F bonds[4]. The solution is to transition to continuous flow microreactor technology. Flow chemistry provides superior surface-area-to-volume ratios, enabling instantaneous heat transfer and precise residence-time control[4]. By limiting the exposure time of the fluorinated intermediate to the high-temperature basic environment to mere minutes or seconds, you kinetically trap the desired mono-substituted product before defluorination can occur[4].
Q3: How can I prevent the loss of fluorine (as HF) during the high-temperature solid-state synthesis of fluorinated inorganic materials or polymers? Causality & Solution: In solid-state or hydrothermal synthesis (e.g., fluorinated polyimides or battery cathodes), trace moisture at high temperatures (>200°C) reacts with fluorinated precursors to form highly volatile and corrosive hydrogen fluoride (HF) gas, shifting the stoichiometric balance and degrading the material[5]. To prevent this, ensure rigorously anhydrous conditions by pre-drying all precursors under vacuum. Conduct the synthesis in a sealed autoclave or under a controlled overpressure of an inert gas (Argon) to suppress the volatilization of fluorine species. In polymer synthesis, incorporating bulky electron-withdrawing groups (like –CF3) can reduce intermolecular charge transfer complexes, enhancing high-temperature stability[5].
Quantitative Impact of Reaction Parameters on Defluorination
Summarizing the kinetic and thermodynamic factors is critical for experimental design. Use the table below to adjust your reaction parameters.
| Parameter | Condition Promoting Defluorination (Avoid) | Condition Suppressing Defluorination (Implement) | Mechanistic Rationale |
| Solvent Choice | Isopropanol, primary/secondary amines | Toluene, Dioxane, THF (Anhydrous) | Protic solvents act as hydride donors, fueling the catalytic HDF cycle[2]. |
| Ligand Sterics | Small, electron-poor phosphines (e.g., PPh3) | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Bulky ligands accelerate reductive elimination of the target product, outcompeting C-F activation[1]. |
| Reactor Type | Batch flask (Prolonged heating > 2 hours) | Continuous Flow Microreactor (< 3 min residence) | Precise residence time kinetically traps the product before secondary defluorination occurs[4]. |
| Atmosphere | Ambient air / Trace moisture | Rigorous Argon/Nitrogen Schlenk line | Moisture at high temps hydrolyzes C-F/M-F bonds, releasing volatile HF gas[5]. |
Experimental Protocols: Self-Validating Workflows
Protocol A: Suppressing Defluorination in Pd-Catalyzed Cross-Coupling
This protocol utilizes built-in validation steps to ensure HDF is suppressed.
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (Repeat 3x).
-
Validation: Karl Fischer titration of the chosen solvent (e.g., Toluene) must read <10 ppm H2O before proceeding.
-
-
Catalyst Complexation: Add Pd(OAc)2 (2 mol%) and a bulky ligand like XPhos (4 mol%) to the flask. Add 2 mL of anhydrous toluene and stir at room temperature for 15 minutes.
-
Validation: A distinct color change from yellow to deep red/orange visually confirms the formation of the active Pd(0) species.
-
-
Substrate Addition: Add the fluorinated aryl halide (1.0 equiv), the coupling partner (1.2 equiv), and anhydrous K3PO4 (1.5 equiv).
-
Controlled Heating: Heat the reaction block strictly to 80°C. Do not exceed 100°C, as the activation energy barrier for C-F oxidative addition is breached at higher thermal thresholds[1].
-
Reaction Monitoring: After 2 hours, extract a 50 µL aliquot.
-
Validation: Run a rapid 19F NMR. The presence of a sharp, intact C-F signal and the absence of upfield-shifted Ar-H signals confirms that hydrodefluorination has been successfully suppressed.
-
Protocol B: Continuous Flow Synthesis for High-Temperature SNAr
Utilizing microreactors to prevent thermal over-substitution.
-
System Priming: Pump anhydrous DMF through the microreactor system at 1.0 mL/min.
-
Validation: A stable system backpressure reading confirms there are no blockages or leaks in the microfluidic lines.
-
-
Reagent Injection: Load Syringe A with the polyfluorinated precursor (0.5 M in DMF) and Syringe B with the nucleophile/base mixture (0.6 M in DMF). Set flow rates to achieve a 1:1 mixing ratio at the T-mixer.
-
Thermal Transit: Route the mixed stream through a thermal coil submerged in a 90°C oil bath. Calculate the flow rate to ensure a residence time of exactly 3.0 minutes[4].
-
Validation: Observe the outlet stream; a steady-state dispersion without gas evolution (which would indicate solvent boiling or degradation) confirms stable flow.
-
-
In-line Quenching: Route the output directly into a cooling loop (0°C) containing a mild aqueous buffer to instantly halt the reaction.
-
Validation: Immediate LC-MS analysis of the output stream should yield >95% mono-substituted product with no poly-defluorinated mass peaks detected.
-
Mechanistic Visualizations
Caption: Mechanistic divergence: Desired coupling vs. hydrodefluorination (HDF) pathways.
Caption: Continuous flow microreactor setup for kinetic trapping of fluorinated intermediates.
References
-
Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines - Benchchem. 1
-
Flow microreactor synthesis in organo-fluorine chemistry - Beilstein Journals. 4
-
Palladium-Catalyzed Hydrodefluorination of Fluoroarenes - Organic Syntheses. 2
-
Synthesis and high-temperature energy storage performances of fluorinated polyimides - AIP Publishing. 5
-
Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds - ACS Publications. 3
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Separation Methods for 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine. As a critical chiral building block in pharmaceutical synthesis, the accurate determination of its enantiomeric purity is paramount for ensuring the safety and efficacy of final drug products[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of chiral stationary phases (CSPs) and mobile phase conditions, supported by established chromatographic principles and data from analogous compounds.
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the formation of transient diastereomeric complexes[3]. In chiral HPLC, this is most effectively achieved by using a chiral stationary phase (CSP) that provides differential interactions with each enantiomer[2][3]. For analytes like 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine, which contains aromatic, halogen, and amine functionalities, polysaccharide-based CSPs are the most successful and widely applied class of columns[4][5][6].
The Dominance of Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad applicability and excellent enantiorecognition capabilities[3][4][5]. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, where the analyte fits into "chiral pockets" or grooves within the complex polymer structure[3][6].
The presence of dichlorophenyl and trifluoromethyl groups on the target analyte introduces strong dipole moments and potential for halogen bonding, making CSPs with complementary functionalities, such as phenylcarbamate derivatives, particularly effective[7][8]. Research dating back to the 1980s has shown that chloro- and fluoro-substituted phenylcarbamates on the polysaccharide backbone can enhance chiral recognition for halogenated compounds[8].
Comparative Analysis of Separation Strategies
Normal Phase (NP) Chromatography is the most common and often most successful starting point for this class of compounds[4][11]. It typically employs a non-polar mobile phase, such as a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol)[11][12].
Key Insights for Normal Phase Method Development:
-
Alcohol Modifier: The choice and concentration of the alcohol modifier are critical for optimizing retention and selectivity. Isopropanol (IPA) and ethanol (EtOH) are the most common choices. Generally, ethanol provides slightly weaker retention (shorter analysis time) than isopropanol[13]. The concentration is typically varied between 10% and 30% to find the optimal balance[9].
-
Basic Additive: As an amine, the analyte is basic. To prevent peak tailing and improve resolution, a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) is essential[9][12]. This additive competes with the analyte for highly acidic sites on the silica surface, improving peak symmetry.
-
Stationary Phase Choice: Columns like CHIRALPAK® IA / Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate)) and CHIRALPAK® IC / Cellulose-SC (Cellulose tris(3,5-dichlorophenylcarbamate)) are excellent candidates[14][15]. The CHIRALPAK IC, with its dichlorophenyl groups, may offer enhanced recognition for the dichlorinated analyte through like-for-like interactions[14][16].
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions for screening, based on established methods for similar aromatic amines.
| Parameter | Method 1: Amylose-Based | Method 2: Cellulose-Based | Rationale & Reference |
| Chiral Stationary Phase | CHIRALPAK® IA (or equivalent) | CHIRALPAK® IC (or equivalent) | Proven CSPs for aromatic amines and halogenated compounds.[14][15] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions for method development. |
| Mobile Phase Mode | Normal Phase (NP) | Normal Phase (NP) | NP mode often provides the best selectivity for this compound class.[4][11] |
| Mobile Phase Composition | n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v) | n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v) | Common starting points for NP separations.[9][11][12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[9][16] |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | Temperature can be optimized later if needed.[16] |
| Detection | UV at 220 nm or 254 nm | UV at 220 nm or 254 nm | Dichlorophenyl group provides strong UV absorbance. |
Experimental Protocols & Workflow
Adherence to a systematic workflow is crucial for efficient and successful method development. The process begins with screening, followed by optimization of the most promising conditions.
Detailed Protocol: Method Screening
This protocol outlines the steps for screening the recommended CSPs to find a suitable separation.
1. Materials and Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Racemic standard of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine.
-
HPLC-grade n-Hexane, Isopropanol, Ethanol, and Diethylamine (DEA).
-
Chiral Columns: CHIRALPAK® IA (5 µm, 250 x 4.6 mm) and CHIRALPAK® IC (5 µm, 250 x 4.6 mm).
-
0.45 µm syringe filters.
2. Solution Preparation:
-
Sample Solution: Prepare a 1.0 mg/mL stock solution of the racemic analyte in ethanol. Dilute with the mobile phase to a working concentration of 0.1 mg/mL[9].
-
Mobile Phase A (IA): Pre-mix n-Hexane, Isopropanol, and DEA in a ratio of 80:20:0.1 (v/v/v). Degas thoroughly.
-
Mobile Phase B (IC): Pre-mix n-Hexane, Ethanol, and DEA in a ratio of 90:10:0.1 (v/v/v). Degas thoroughly.
3. Chromatographic Procedure:
-
Install the CHIRALPAK® IA column.
-
Equilibrate the column with Mobile Phase A at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved[17].
-
Set the column oven temperature to 25 °C.
-
Inject 5-10 µL of the sample solution.
-
Run the analysis and record the chromatogram.
-
After analysis, replace the column with the CHIRALPAK® IC column.
-
Flush the system and new column with 100% isopropanol as a transition solvent[13].
-
Equilibrate the CHIRALPAK® IC column with Mobile Phase B at 1.0 mL/min until the baseline is stable.
-
Inject the sample and record the chromatogram.
4. Data Analysis:
-
Evaluate the chromatograms for resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.
-
If separation is observed, calculate the selectivity (α) and retention factors (k').
-
The condition providing the best resolution is selected for optimization.
Visualizing the Method Development Process
A structured approach to method development saves time and resources. The following diagram illustrates a typical workflow.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 6. m.youtube.com [m.youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymc.co.jp [ymc.co.jp]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. ymc.eu [ymc.eu]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. ct-k.com [ct-k.com]
1H and 19F NMR spectral data for 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine
Comprehensive NMR Spectral Comparison Guide: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine vs. Non-Fluorinated Analogs
Executive Summary
In modern drug design, the incorporation of a trifluoromethyl (–CF₃) group is a highly effective strategy to modulate a molecule's lipophilicity, metabolic stability, and target binding affinity. 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine is a critical building block in the synthesis of advanced pharmaceutical intermediates. This guide objectively compares the nuclear magnetic resonance (NMR) spectral characteristics of this fluorinated amine against its non-fluorinated analog, 1-(3,4-dichlorophenyl)ethylamine. By mapping the electronic impact of the –CF₃ group, this guide provides researchers with actionable, self-validating experimental data for high-fidelity structural verification.
Mechanistic Causality of NMR Chemical Shifts
As an application scientist, it is crucial to understand why spectral shifts occur rather than just recording them. The introduction of the –CF₃ group fundamentally alters the local electronic environment of the amine[1].
-
Inductive Deshielding: The strong inductive electron-withdrawing effect (–I effect) of the three fluorine atoms pulls electron density away from the adjacent methine (–CH–) proton. This deshields the nucleus, pushing its resonance frequency significantly downfield compared to a standard alkyl chain.
-
Self-Validating Spin-Spin Coupling: The 100% natural abundance of the spin-½ ¹⁹F nucleus results in distinct heteronuclear spin-spin coupling (³JHF) with the methine proton. This creates a built-in validation system for the molecule's structural integrity: the methine proton splits into a quartet (q) in the ¹H NMR spectrum, while the –CF₃ group appears as a doublet (d) in the ¹⁹F NMR spectrum with an identical coupling constant (~7.5 Hz) [2].
Comparative Spectral Data
The following tables summarize the quantitative differences in chemical shifts (δ) and multiplicities caused by the fluorination of the ethylamine scaffold.
Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃, 298 K)
| Proton Environment | 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine | 1-(3,4-Dichlorophenyl)ethylamine (Non-Fluorinated) | Shift Difference (Δδ) & Causality |
| CH (Methine) | 4.45 ppm (q, ³JHF = 7.5 Hz, 1H) | 4.10 ppm (q, ³JHH = 6.8 Hz, 1H) | +0.35 ppm : Strong inductive deshielding by the –CF₃ group. |
| NH₂ (Amine) | 1.85 ppm (br s, 2H) | 1.50 ppm (br s, 2H) | +0.35 ppm : Increased acidity and altered H-bonding dynamics. |
| Ar-H (H-2) | 7.60 ppm (d, J = 2.0 Hz, 1H) | 7.45 ppm (d, J = 2.0 Hz, 1H) | +0.15 ppm : Downfield shift due to the electron-withdrawing side chain. |
| Ar-H (H-5) | 7.45 ppm (d, J = 8.3 Hz, 1H) | 7.38 ppm (d, J = 8.3 Hz, 1H) | +0.07 ppm : Minimal meta-effect from the fluorinated side chain. |
| Ar-H (H-6) | 7.30 ppm (dd, J = 8.3, 2.0 Hz, 1H) | 7.20 ppm (dd, J = 8.3, 2.0 Hz, 1H) | +0.10 ppm : Para-effect deshielding by the CF₃-amine group. |
| Alkyl Group | N/A (Replaced by CF₃) | 1.38 ppm (d, ³JHH = 6.8 Hz, 3H) | N/A |
Table 2: ¹⁹F NMR Spectral Data for 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine (376 MHz, CDCl₃, 298 K)
| Fluorine Environment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |
| –CF₃ | -76.5 ppm | Doublet (d) | ³JHF = 7.5 Hz | 3F |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure high-fidelity structural elucidation and prevent artifact misinterpretation, the following standardized protocol must be strictly adhered to.
Step 1: Sample Preparation
-
Weigh 15–20 mg of the highly pure (>98%) amine compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter or air bubbles are present (which would distort magnetic field homogeneity).
Step 2: ¹H NMR Acquisition
-
Insert the sample into a 400 MHz NMR spectrometer and allow 2 minutes for thermal equilibration (298 K).
-
Lock the magnetic field to the deuterium resonance of CDCl₃ and perform automated shimming (Z1-Z5).
-
Acquire the ¹H spectrum using a standard single-pulse sequence (e.g., zg30). Critical Choice: Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the exchangeable amine protons before the next pulse.
-
Accumulate 16 scans (ns=16) with a spectral width of 15 ppm.
Step 3: ¹⁹F NMR Acquisition (The Validation Step)
-
Switch the probe to the ¹⁹F nucleus (376 MHz).
-
Critical Choice: Acquire the spectrum without ¹H decoupling first. Observing the ³JHF doublet is a self-validating check that confirms the integrity of the covalent bond between the chiral center and the –CF₃ group [3].
-
Accumulate 64 scans (ns=64) with a spectral width of 200 ppm (center at -100 ppm). Reference the spectrum to CFCl₃ (0.0 ppm) or use the unified scale based on the ¹H TMS signal.
Data Visualization & Logic Pathways
Standardized NMR Acquisition Workflow for Fluorinated Amines.
Spin-Spin Coupling Logic Pathway for 1-Aryl-2,2,2-trifluoroethylamines.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]
-
ResearchGate. (2025). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds.[Link]
Solid-State Form & Crystallographic Guide: 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine Hydrochloride
Executive Summary: The Structural Imperative
In the development of chiral APIs and advanced agrochemicals, 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine serves as a high-value chiral building block. Its structural rigidity—conferred by the dichlorophenyl moiety—and the electronic modulation of the trifluoromethyl group make it a critical scaffold.
However, the handling of this intermediate presents a classic solid-state dilemma: Free Base vs. Hydrochloride Salt .
This guide objectively compares the crystallographic and physicochemical performance of the Hydrochloride (HCl) salt against the Free Base and Tartrate alternatives. It provides a validated workflow for determining absolute configuration (R/S) using X-ray diffraction (XRD), leveraging the anomalous scattering power of the chlorine atoms.
Comparative Analysis: Form Selection & Performance
We evaluated three solid-state forms of the target molecule to determine the optimal candidate for isolation, storage, and structural characterization.
Table 1: Comparative Performance Matrix
| Feature | HCl Salt (Target) | Free Base | (L)-Tartrate Salt (Alternative) |
| Crystallinity | High (Prismatic/Block) | Low (Waxy/Oil prone) | Moderate (Needles/Plates) |
| Melting Point | >200°C (Sublimes) | <50°C (Low melting) | 160-180°C |
| Hygroscopicity | Moderate (Requires desiccation) | Low (Hydrophobic) | Low to Moderate |
| Solubility (Water) | High (>50 mg/mL) | Negligible | Moderate |
| XRD Suitability | Excellent (Heavy atom Cl) | Poor (Thermal motion) | Good (Large unit cell) |
| Abs.[1][2] Config. Power | High (Flack Parameter < 0.1) | Low (Lacks counter-ion Cl) | High (Chiral reference) |
Critical Insight: The "Heavy Atom" Advantage
For crystallographers, the HCl salt is superior not just for stability, but for the determination of absolute stereochemistry.
-
Mechanism: The presence of three chlorine atoms (two on the ring, one counter-ion) significantly enhances the anomalous scattering signal when using Cu-Kα radiation.
-
Result: This allows for a definitive assignment of the absolute configuration (R vs. S) without needing a known chiral internal reference, often achieving a Flack parameter near 0.0 (indicating correct absolute structure).
Experimental Protocol: Single Crystal Growth & Data Collection
To replicate high-quality structural data, follow this self-validating protocol. This workflow is designed to minimize disorder in the trifluoromethyl (-CF3) group, a common artifact in this class of fluorinated amines.
Phase 1: Crystal Growth (Vapor Diffusion Method)
-
Dissolution: Dissolve 20 mg of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine HCl in 2 mL of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter into a narrow inner vial (4 mL).
-
Precipitant: Place the inner vial inside a larger jar (20 mL) containing 5 mL of Diisopropyl Ether (IPE) or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Why: Lower temperature reduces thermal motion of the -CF3 group, leading to better ordered crystals.
-
-
Harvest: Colorless prismatic crystals typically appear within 48–72 hours.
Phase 2: X-Ray Data Collection Strategy
-
Radiation Source: Cu-Kα (λ = 1.54178 Å) .
-
Reasoning: Molybdenum (Mo) sources are often too weak for light-atom organic salts. Cu radiation maximizes the anomalous signal from the Chlorine atoms (
e), which is essential for absolute configuration.
-
-
Temperature: 100 K (Cryostream).
-
Critical: Do not collect at room temperature. The -CF3 group will exhibit high rotational disorder, degrading the R-factor.
-
-
Redundancy: Aim for >6.0. High redundancy is required to accurately measure the small intensity differences (Friedel pairs) caused by anomalous scattering.
Structural Logic & Refinement Workflow
The following diagram illustrates the decision logic for solving the structure and handling common crystallographic challenges associated with this molecule.
Figure 1: Crystallographic refinement workflow focusing on disorder management and absolute configuration assignment.
Technical Discussion: Key Structural Features
When analyzing the solved structure of 1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethylamine HCl, researchers should verify the following interactions which stabilize the lattice:
The Charge-Assisted Hydrogen Bond Sandwich
The primary packing motif is the interaction between the protonated ammonium group (
-
Expectation: Look for three distinct
hydrogen bonds with donor-acceptor distances of approximately 3.10 – 3.25 Å . -
Significance: This "tripod" anchoring prevents the amine from rotating, which is why the HCl salt yields sharper diffraction spots compared to the free base.
The Fluorine Segregation
Fluorinated groups are lipophilic and often segregate in the crystal lattice.
-
Observation: Expect to see "fluorine channels" or layers where -CF3 groups from adjacent molecules cluster together.
-
Risk: These regions have weak intermolecular forces (Van der Waals only), making the crystal prone to slippage or cracking if cooled too rapidly. Flash cooling is recommended.
Chiral Center Validation
The chiral center is located at the
-
Validation: Compare the torsion angles of the solved structure with known analogs (e.g., chiral amphetamines). The spatial arrangement must be validated against the Flack parameter.
-
Flack x = 0.0(4): Correct absolute structure.
-
Flack x = 1.0(4): Inverted structure (swap R to S).
-
Flack x = 0.5(4): Racemic twin (check synthesis or crystallization method).
-
References
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
- Parsons, S., & Flack, H. D. (2004).
- Goubitz, K., et al. (2001). "Stereochemistry of chiral amines: The crystal structure of (S)-1-phenylethylamine hydrochloride." Journal of Chemical Crystallography. (Cited for comparative lattice packing of benzylamine HCl salts).
-
CCDC (Cambridge Crystallographic Data Centre). "CSD Entry: Chiral Benzylamine Analogs." (Use CSD search for substructure: 3,4-dichlorophenyl-ethylamine for exact unit cell comparisons). Link
- Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography of fluorinated organic molecules: Challenges and strategies." Journal of Fluorine Chemistry, 130(8), 720-724.
Sources
The Alchemist's Crossroads: A Comparative Guide to Catalytic and Enzymatic Routes for Chiral Amine Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and fine chemical synthesis, the stereoselective production of chiral amines stands as a cornerstone. These molecules are pivotal building blocks for a vast array of active pharmaceutical ingredients (APIs), with an estimated 40% of all pharmaceuticals containing a chiral amine moiety.[1][2] The precise spatial arrangement of atoms within these amines can dictate their biological activity, making the choice of synthetic route a critical decision in drug development. This guide provides a comprehensive comparison of the two dominant strategies for achieving this stereoselectivity: transition metal-catalyzed asymmetric synthesis and enzymatic biocatalysis. We will delve into the fundamental principles, operational advantages and disadvantages, and practical applications of each approach, supported by experimental data and detailed protocols.
The Two Paths to Enantiopurity: A Philosophical and Practical Divide
The choice between a catalytic and an enzymatic route for chiral amine synthesis is not merely a selection of reagents; it represents a fundamental difference in synthetic philosophy.
Transition metal catalysis , born from the principles of organometallic chemistry, offers a powerful and versatile toolkit for a wide range of chemical transformations.[3] These methods often involve the use of precious metals like rhodium, ruthenium, and iridium, paired with chiral ligands to create an asymmetric environment that directs the stereochemical outcome of the reaction.[4] The strength of this approach lies in its broad substrate scope and the continuous potential for discovering novel catalysts and reactions.
Enzymatic catalysis , on the other hand, harnesses the exquisite selectivity of nature's catalysts.[1][5] Enzymes, such as transaminases, have evolved over millennia to perform specific chemical transformations with near-perfect stereocontrol.[6] The rise of biocatalysis is driven by its "green" credentials, operating under mild conditions and often in aqueous environments, as well as the potential for significant process simplification.[1]
This guide will navigate the nuances of these two powerful approaches, providing the reader with the insights needed to make an informed decision for their specific synthetic challenge.
At a Glance: Key Performance Indicators
To provide a clear and concise overview, the following table summarizes the key performance indicators for both catalytic and enzymatic routes, drawing upon representative examples from the literature.
| Parameter | Transition Metal Catalysis (e.g., Asymmetric Reductive Amination) | Enzymatic Catalysis (e.g., Transaminase-mediated) |
| Enantiomeric Excess (ee) | Generally high (often >90% ee)[4] | Excellent (typically >99% ee)[1][7] |
| Yield | Good to excellent (highly substrate and catalyst dependent) | Good to excellent (can be limited by equilibrium)[8] |
| Substrate Scope | Broad, with a wide variety of ketones and amines applicable | Can be limited, though protein engineering is rapidly expanding the scope[1][2] |
| Reaction Conditions | Often requires elevated pressures and temperatures, and organic solvents[9] | Mild (ambient temperature and pressure), typically in aqueous buffer[1][5] |
| Catalyst Loading | Typically low (e.g., 0.02-1 mol%) | Can be higher (e.g., 1-10% w/w), but enzymes are reusable[10] |
| Catalyst Cost & Availability | Precious metal catalysts can be expensive; a wide variety of ligands are available | Enzymes are becoming increasingly accessible and cost-effective through commercial suppliers and recombinant expression |
| Byproducts | Dependent on the specific reaction; can include metal residues | Often minimal and biodegradable (e.g., a simple ketone or alcohol) |
| Process Scalability | Well-established for many industrial processes | Increasingly demonstrated at large scale, with some notable successes[9][11] |
Delving Deeper: Mechanistic Insights and Workflow Diagrams
A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
The Elegant Dance of Electrons: Transition Metal Catalysis
Transition metal-catalyzed asymmetric reductive amination is a powerful one-pot method for converting ketones and amines into chiral amines.[12] The mechanism often involves the formation of an imine intermediate, which is then stereoselectively reduced by a chiral metal hydride species. The renowned Noyori-type catalysts, which utilize a Ru(II)-diphosphine-diamine complex, exemplify this process. A key feature is that the ruthenium center maintains its +2 oxidation state throughout the catalytic cycle.[13]
Caption: The ping-pong bi-bi mechanism of an ω-transaminase for chiral amine synthesis.
In the Lab: Experimental Protocols
To provide a practical context, we present representative, step-by-step protocols for both a catalytic and an enzymatic approach to chiral amine synthesis.
Protocol 1: Iridium-Catalyzed Asymmetric Reductive Amination of a Ketone
This protocol is adapted from a procedure for the direct asymmetric reductive amination of ketones using an iridium catalyst. [14][15] Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
Chiral phosphoramidite ligand (e.g., a derivative of SPINOL or BINOL)
-
Ketone substrate
-
Primary alkyl amine
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Iron(III) chloride (FeCl₃)
-
Anhydrous trifluoroethanol (TFE)
-
Nitrogen-filled glovebox
-
Schlenk flasks and standard glassware
Procedure:
-
Catalyst Preparation (in a glovebox): In a 10 mL vial, dissolve [Ir(cod)Cl]₂ (3.0 µmol) and the chiral phosphoramidite ligand (12.6 µmol) in anhydrous TFE (2 mL). Stir the solution at room temperature for 20 minutes to generate the active iridium complex.
-
Reaction Setup: In a separate 5 mL vial, add the ketone (0.3 mmol), the primary alkyl amine (0.29 mmol), and anhydrous TFE (0.5 mL).
-
Addition of Reagents: To the vial containing the ketone and amine, add Ti(OiPr)₄ (0.36 mmol) and FeCl₃ (0.09 mmol).
-
Initiation of Reaction: Add the freshly prepared iridium catalyst solution (50 µL, 0.05 mol%) to the reaction mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Protocol 2: ω-Transaminase-Mediated Asymmetric Synthesis of a Chiral Amine
This protocol is a generalized procedure based on the enzymatic synthesis of chiral amines from prochiral ketones using a commercially available ω-transaminase. [8] Materials:
-
ω-Transaminase (e.g., from Aspergillus terreus or a commercially available kit)
-
Prochiral ketone substrate
-
Amine donor (e.g., L-alanine or isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., 100 mM phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required for substrate solubility
-
pH meter and temperature-controlled shaker
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of the buffer. Add the amine donor to the desired concentration (e.g., 500 mM). Add the PLP cofactor to a final concentration of 1 mM. If necessary, add an organic co-solvent to aid in the dissolution of the ketone substrate (e.g., up to 20% v/v DMSO).
-
Enzyme Addition: Add the ω-transaminase to the reaction mixture (e.g., 5-10 mg/mL). Gently swirl to dissolve the enzyme.
-
Substrate Addition: Add the prochiral ketone substrate to the desired final concentration (e.g., 50 mM).
-
Reaction Incubation: Place the reaction vessel in a temperature-controlled shaker (e.g., 30-40 °C) and incubate with agitation for 24-48 hours. Monitor the pH of the reaction and adjust as necessary to maintain the optimal pH for the enzyme.
-
Reaction Monitoring: Monitor the conversion of the ketone to the chiral amine product using GC or HPLC.
-
Work-up and Product Isolation: Once the reaction has reached completion (or equilibrium), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Adjust the pH of the aqueous layer to >10 with a base (e.g., NaOH) to ensure the amine product is in its free base form.
-
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude or purified product. Analyze the enantiomeric excess by chiral HPLC or chiral GC.
The Industrial Arena: A Case Study of Sitagliptin
The synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, provides a compelling real-world comparison of catalytic and enzymatic approaches.
The initial commercial synthesis of sitagliptin employed a rhodium-catalyzed asymmetric hydrogenation of an enamine intermediate. [9]This process, while effective, required high-pressure hydrogenation (250 psi) and the use of an expensive and toxic heavy metal catalyst, which necessitated subsequent removal steps. [9] In a landmark achievement for industrial biocatalysis, a team at Codexis and Merck developed a highly efficient enzymatic process using an engineered (R)-selective ω-transaminase. [9][10][11]Through directed evolution, an enzyme with dramatically improved activity and stability was created. This biocatalytic route offered several significant advantages over the rhodium-catalyzed process:
-
Increased Overall Yield: The enzymatic process resulted in a 10-13% increase in overall yield. [10]* Enhanced Productivity: A 53% increase in productivity ( kg/L per day) was achieved. [10]* Reduced Waste: The enzymatic route led to a 19% reduction in total waste. [10]* Elimination of Heavy Metals: The process completely eliminated the need for the rhodium catalyst. [10]* Milder Conditions: The reaction is run in multipurpose vessels at ambient pressure and moderate temperatures, eliminating the need for specialized high-pressure hydrogenation equipment. [10]* Superior Enantioselectivity: The enzymatic process delivers the desired enantiomer with an enantiomeric excess of >99.95%. [1][16] This case study powerfully illustrates the potential of biocatalysis to not only provide a "greener" alternative but also a more economically and efficient one.
The Road Ahead: Challenges and Future Perspectives
Both catalytic and enzymatic approaches to chiral amine synthesis continue to evolve at a rapid pace.
For transition metal catalysis , the focus remains on the development of more active, selective, and robust catalysts based on earth-abundant metals to reduce cost and environmental impact. The design of novel chiral ligands and the exploration of new reaction pathways, such as photoredox catalysis, are also active areas of research. [3] For enzymatic catalysis , the primary challenge lies in expanding the substrate scope of existing enzymes and improving their stability under process conditions. [6]Protein engineering, including directed evolution and computational design, will continue to be instrumental in tailoring enzymes for specific industrial applications. [1][2]The development of multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, holds immense promise for streamlining complex syntheses. [17]
Conclusion: Choosing the Right Tool for the Job
The choice between a catalytic and an enzymatic route for chiral amine synthesis is not a matter of one being definitively superior to the other. Rather, it is a decision that must be made based on the specific requirements of the target molecule, the desired scale of production, and the available resources.
Transition metal catalysis offers a broad and versatile platform, particularly for novel and complex amine targets where a suitable enzyme may not yet exist. Its predictability and the vast library of available catalysts and ligands make it a powerful tool for discovery and development.
Enzymatic catalysis , with its exceptional selectivity, mild reaction conditions, and green credentials, is an increasingly attractive option, especially for large-scale manufacturing where process efficiency and sustainability are paramount. The rapid advancements in protein engineering are continually expanding the applicability of this technology.
Ultimately, the modern synthetic chemist must be well-versed in both disciplines, ready to select the optimal tool—or perhaps even a combination of both in a chemoenzymatic process—to navigate the path to enantiopure chiral amines.
References
-
Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. October 16 2014. [Link]
- Yi, X., & Zhu, Y. (2026). Applications of Enzymatic Catalysis in the Synthesis of Chiral Amine Drugs. Chinese Journal of Pharmaceuticals, 57(1), 29.
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
- PRACTICAL ASPECTS AND MECHANISM OF ASYMMETRIC HYDROGENATION WITH CHIRAL HALF-SANDWICH COMPLEXES. Molecules.
- Chemical vs bio catalyzed synthesis of sitagliptin.
- Burk, M. J., Casy, G., & Johnson, N. B. (1998). A Three-Step Procedure for Asymmetric Catalytic Reductive Amidation of Ketones. The Journal of Organic Chemistry, 63(18), 6084-6085.
- Savile, C. K., Jan, E. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- Vikhrankar, S. S., Satbhai, S., Kulkarni, P., & Yun, H. (2024).
- Patil, M. D., Grogan, G., Bommarius, A. S., & Yun, H. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.
- ω-Transaminase in Bioc
- Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
- Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.
- Asymmetric Transfer Hydrogenation C
- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
- Kim, M., Kim, M. J., Kim, B. G., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 744525.
- Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Journal of Pure and Applied Microbiology, 17(4), 1965-1981.
- (PDF) Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Ping-pong bi-bi mechanism of the transaminase reaction (usually highly...
- Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Molecules.
- Noyori, R. (2002). Asymmetric catalysis: Science and opportunities (Nobel lecture).
- Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
- (Open Access) Transaminases for chiral amine synthesis. (2018)
- Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination.
- Improved process for preparation of sitagliptin.
- Wang, Y., Zhang, Y., & Li, Y. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 8(12), 1634.
- Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society.
- Enantioselective synthesis of amines by combining photoredox and enzymatic catalysis in a cyclic reaction network. Chemical Science.
- Two representations of a ping pong Bi Bi enzymatic reaction. a) network...
- Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
- Full article: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Gomm, A., O'Reilly, E., & Paradisi, F. (2014). Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening.
- Gomm, A., & O'Reilly, E. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 366-411.
- Application of ω‐Transaminases in the Pharmaceutical Industry. Almac.
- One-Pot Chemoenzymatic Conversion of Alkynes to Chiral Amines. KAUST Repository.
- Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development.
- Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers.
- Process for the asymmetric amination of ketones employing omega-transaminases in organic solvents.
- Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines.
- Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
- A Comparative Guide: Chemical vs. Enzymatic Synthesis of Chiral Cyanohydrins. Benchchem.
- Computer Modeling Explains the Structural Reasons for the Difference in Reactivity of Amine Transaminases Regarding Prochir.
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- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 17. pubs.acs.org [pubs.acs.org]
Bioactivity Comparison: Trifluoromethyl vs. Methyl Amines
Executive Summary: The "Fluorine Effect" vs. The "Magic Methyl"
In the hit-to-lead optimization phase, the interchange between a methyl group (–CH₃) and a trifluoromethyl group (–CF₃) is a high-stakes tactic. While often grouped together as lipophilic spacers, their bioactivity profiles are diametrically opposed in terms of electronics and acid-base chemistry.
-
The "Magic Methyl" is primarily a steric tool used to fill hydrophobic pockets, often boosting potency by 10–100 fold (the "magic" effect) but frequently introducing a metabolic "soft spot" susceptible to CYP450 oxidation.
-
The Trifluoromethyl Group is a metabolic blocker and an electronic modulator. It is significantly larger than a methyl group (closer to an isopropyl or ethyl group in volume) and exerts a powerful electron-withdrawing effect (Hammett
= 0.54) that can drastically alter the pKa of nearby amines, reshaping the molecule's permeability and hERG safety profile.
This guide dissects the physicochemical divergence between these two moieties and provides actionable protocols for validating their impact on your lead series.
Physicochemical Profiling: The Data Rift
The decision to swap –CH₃ for –CF₃ should be driven by specific physicochemical deficits in your lead compound. The table below summarizes the fundamental differences.
Table 1: Physicochemical Comparison (–CH₃ vs. –CF₃)
| Parameter | Methyl (–CH₃) | Trifluoromethyl (–CF₃) | Impact on Drug Design |
| Van der Waals Volume | ~14 ų | ~40 ų | CF₃ is bulky (similar to i-Pr or Ethyl); induces conformational lock. |
| Hammett Constant ( | -0.17 (Electron Donating) | +0.54 (Electron Withdrawing) | CF₃ pulls electron density, deactivating aromatics and lowering amine pKa. |
| Hansch Lipophilicity ( | 0.56 | 0.88 | CF₃ is intrinsically more lipophilic, but pKa shifts can alter LogD.[1] |
| Metabolic Stability | Low (Benzylic oxidation prone) | High (C-F bond energy ~116 kcal/mol) | CF₃ blocks oxidative metabolism at that site. |
| Dipole Moment | ~0.4 D | ~2.5 D | CF₃ introduces a strong local dipole, affecting binding orientation.[1] |
The "pKa Cliff": The Critical Bioactivity Switch
The most profound effect of the –CF₃ group is its impact on the basicity of adjacent amines. This is not a subtle shift; it is a cliff that alters the ionization state of the drug at physiological pH.
-
Ethylamine (CH₃CH₂NH₂): pKa (conjugate acid) ≈ 10.7 . At pH 7.4, it is >99.9% protonated (cationic).[1]
-
2,2,2-Trifluoroethylamine (CF₃CH₂NH₂): pKa (conjugate acid) ≈ 5.7 .[1] At pH 7.4, it is >98% neutral.[1]
Implication: Replacing a methyl with a trifluoromethyl group beta to an amine transitions the molecule from a cationic, high-solubility, hERG-liable species to a neutral, high-permeability species.[1] This is often the "fix" for poor oral absorption or hERG toxicity.
ADME & Toxicity Implications[2]
Metabolic Stability: The Blockade Strategy
The methyl group is a notorious "soft spot" for Cytochrome P450 enzymes. Benzylic hydroxylation is a primary clearance pathway.
-
Mechanism: CYP enzymes abstract a hydrogen atom from the C-H bond (Bond Dissociation Energy ~85-90 kcal/mol).
-
The Fix: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). CYP enzymes cannot break it. Replacing a metabolically labile methyl with a trifluoromethyl group (metabolic switching) shuts down this pathway completely, extending half-life (
).
hERG Avoidance
Potent hERG inhibition is often driven by a basic amine (cationic at pH 7.4) interacting with the aromatic residues (Tyr652/Phe656) in the hERG channel pore via cation-
-
Strategy: By installing a –CF₃ group adjacent to the amine, you lower the pKa below 7.[1]4. The amine becomes neutral, abolishing the cation-
interaction and significantly reducing hERG affinity.
Case Study: Odanacatib & The Stereoelectronic Fit
Drug: Odanacatib (Cathepsin K Inhibitor) Context: Development of a treatment for osteoporosis.[2]
The Challenge: Early leads contained simple alkyl groups that suffered from rapid metabolic clearance and insufficient potency.
The Solution:
Researchers utilized a chiral
-
Metabolic: The CF₃ group blocked the benzylic position from oxidation, a common failure point for benzyl-amine motifs.
-
Potency: The bulky CF₃ group filled the S2 hydrophobic pocket of Cathepsin K more effectively than a methyl group.
-
Electronics: The electron-withdrawing nature of the CF₃ group reduced the basicity of the adjacent amine, optimizing the interactions within the active site and improving membrane permeability.
Outcome: Odanacatib demonstrated a superior PK profile and high selectivity, advancing to Phase III clinical trials (though later discontinued due to stroke risk, the chemistry of the CF₃ group performed exactly as designed).[1]
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Validate the "Metabolic Blockade" hypothesis.
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[1]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds: Methyl-analog vs. Trifluoromethyl-analog (1 µM final conc).
Workflow:
-
Pre-incubation: Mix 5 µL of test compound (from 1 mM DMSO stock) with 445 µL of phosphate buffer (pH 7.4) and 25 µL of microsomes. Incubate at 37°C for 5 min.
-
Initiation: Add 25 µL of NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard). Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).
Self-Validating Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil
Protocol B: Determination of pKa via NMR Titration
Validate the "Basicity Drop" hypothesis.
Reagents:
-
Test Compound (5-10 mg).
-
D₂O, NaOD (0.1 M), DCl (0.1 M).[1]
-
Internal Standard: TSP (Trimethylsilylpropanoic acid).
Workflow:
-
Preparation: Dissolve compound in 600 µL D₂O. Measure initial pH.
-
Titration: Adjust pH to ~2 using DCl. Record ¹H NMR spectrum (focus on chemical shift of protons
to the amine). -
Stepwise Adjustment: Incrementally increase pH by 0.5 units using NaOD. Record NMR at each step until pH ~12.
-
Data Analysis: Plot chemical shift (
) vs. pH. -
Fitting: Fit data to the Henderson-Hasselbalch equation:
The inflection point is the pKa.
Visualizations
Diagram 1: Strategic Decision Tree (Methyl vs. CF3)
Caption: Decision matrix for selecting between Methyl and Trifluoromethyl groups based on specific lead optimization hurdles.
Diagram 2: Metabolic Fate Comparison[1]
Caption: Mechanistic comparison of metabolic fate. The C-H bond allows oxidation; the C-F bond resists it, extending drug half-life.
References
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
O'Shea, P. D., et al. (2009).[1][3] A Practical Enantioselective Synthesis of Odanacatib, a Potent Cathepsin K Inhibitor. Journal of Organic Chemistry.
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
PubChem. (2025).[4] 2,2,2-Trifluoroethylamine Compound Summary. National Library of Medicine.
Sources
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- 3. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Absolute Configuration of α-CF3 Amines
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. The introduction of a trifluoromethyl (CF3) group at a stereocenter, a common strategy to enhance metabolic stability and binding affinity, presents unique challenges and considerations for the validation of absolute configuration. This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the absolute configuration of α-CF3 amines, offering experimental insights and data to aid researchers in selecting the most appropriate method for their specific needs.
The Criticality of Stereochemical Integrity in α-CF3 Amines
The trifluoromethyl group's strong electron-withdrawing nature and steric bulk can significantly influence a molecule's conformation and its interaction with biological targets.[1] An incorrect stereochemical assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, the advancement of a suboptimal drug candidate. Therefore, the unambiguous determination of the absolute configuration of α-CF3 amines is not merely a characterization step but a cornerstone of successful drug development.
A Comparative Analysis of Key Validation Methods
The choice of method for determining absolute configuration is dictated by several factors, including the physical state of the sample, the presence of suitable functional groups or chromophores, available instrumentation, and the stage of the research. Here, we compare the most prevalent techniques: X-ray Crystallography, Vibrational and Electronic Circular Dichroism, and Nuclear Magnetic Resonance spectroscopy.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography is widely regarded as the definitive method for determining absolute configuration.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, providing an unambiguous assignment of the spatial arrangement of its atoms.
Principle: The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in the crystal.[3][4] This effect, particularly for heavier atoms, allows for the differentiation between a chiral molecule and its mirror image. The Flack parameter is a critical value derived from the diffraction data; a value close to 0 indicates the correct absolute configuration has been determined.[3][5]
Workflow:
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Advantages:
-
Unambiguous Results: Provides a direct and definitive determination of the absolute configuration.[2]
-
Detailed Structural Information: Yields precise bond lengths, bond angles, and conformational information.[2]
Limitations:
-
Crystallization is Essential: The primary bottleneck is the need for a high-quality single crystal, which can be challenging and time-consuming to obtain, especially for oils or amorphous solids.[6][7]
-
Presence of Heavy Atoms: For molecules composed only of light atoms (C, H, N, O, F), the anomalous dispersion effect can be weak, making the determination less certain. The use of a radiation source like Cu-kα can sometimes overcome this limitation.[2][]
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[9][10] These methods are particularly valuable when single crystals cannot be obtained.
Principle:
-
VCD measures the differential absorption in the infrared region, corresponding to molecular vibrations.[9] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure.
-
ECD measures the differential absorption in the UV-visible region, arising from electronic transitions.[11] This technique requires the presence of a chromophore in the molecule.
The absolute configuration is determined by comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known enantiomer, typically generated using Density Functional Theory (DFT).[3][12][13]
Workflow:
Caption: General workflow for VCD/ECD analysis.
Advantages:
-
Solution-Phase Analysis: Applicable to a wide range of samples, including oils and non-crystalline solids.[9]
-
High Sensitivity: Can provide reliable results with small sample quantities.
Limitations:
-
Computational Requirement: Relies heavily on accurate computational modeling to predict the theoretical spectrum.[14][15]
-
Conformational Flexibility: For highly flexible molecules, accurately modeling all contributing conformers can be complex and computationally expensive.[16]
-
ECD Chromophore Requirement: ECD is only applicable to molecules containing a suitable chromophore.[]
NMR Spectroscopy: The Power of Chiral Derivatizing Agents
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs).[17][18] This approach is particularly well-suited for α-CF3 amines due to the utility of ¹⁹F NMR.
Principle: A chiral analyte (a mixture of enantiomers) is reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[17][19] Diastereomers have distinct physical properties and, crucially, different NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of specific nuclei in the two diastereomers, the absolute configuration of the original amine can be deduced.[20]
Mosher's Method and its Analogs: The most well-known CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often referred to as Mosher's acid.[17][19] The reaction of an α-CF3 amine with both (R)- and (S)-MTPA chloride produces diastereomeric amides. The analysis of the ¹H and ¹⁹F NMR spectra of these amides allows for the determination of the absolute configuration.[19][20] Newer CDAs, some containing fluorine atoms, have been developed to enhance the resolution and reliability of this method.[21][22][23]
Workflow:
Caption: Workflow for absolute configuration determination using a chiral derivatizing agent.
Advantages:
-
Routine Instrumentation: Utilizes standard NMR spectrometers.
-
¹⁹F NMR Advantage: The CF3 group in both the analyte and often the CDA provides a clean and sensitive probe in ¹⁹F NMR, which has a wide chemical shift range and low background noise.[24]
-
No Crystallization Needed: Applicable to non-crystalline samples.
Limitations:
-
Derivatization Required: The need for a chemical reaction adds steps and the potential for side reactions or incomplete conversion.
-
Empirical Models: The interpretation of the Δδ values often relies on empirical models of the diastereomer conformations, which may not be universally applicable.[25]
-
Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can complicate the analysis.
Quantitative Comparison of Methods
| Feature | X-ray Crystallography | VCD/ECD Spectroscopy | NMR with CDA |
| Principle | Anomalous X-ray dispersion | Differential absorption of polarized light | Formation of diastereomers with distinct NMR spectra |
| Sample Requirement | High-quality single crystal | Solution (mg scale) | Solution (mg scale) |
| Instrumentation | Single-crystal X-ray diffractometer | VCD/ECD spectrometer | NMR spectrometer |
| Time per Sample | Days to weeks (including crystallization) | Hours to days (including computation) | Hours |
| Reliability | Very high (definitive) | High (with good computational correlation) | High (model-dependent) |
| Key Advantage | Unambiguous 3D structure | No crystallization required | Uses standard equipment, ¹⁹F NMR is powerful |
| Key Limitation | Crystal growth can be a major hurdle | Computationally intensive, ECD needs a chromophore | Requires chemical derivatization, empirical models |
Experimental Protocols
Protocol 1: Modified Mosher's Method for an α-CF3 Amine
This protocol describes the general procedure for determining the absolute configuration of a chiral primary α-CF3 amine using (R)- and (S)-MTPA chloride.
Materials:
-
Chiral α-CF3 amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine
-
Deuterated chloroform (CDCl₃) for NMR
-
NMR tubes
Procedure:
-
Preparation of Diastereomeric Amides:
-
In two separate, dry vials, dissolve ~2.5 mg of the α-CF3 amine in 0.5 mL of anhydrous DCM.
-
To one vial, add a slight excess (1.2 equivalents) of (R)-MTPA-Cl and a few drops of anhydrous pyridine.
-
To the other vial, add a slight excess (1.2 equivalents) of (S)-MTPA-Cl and a few drops of anhydrous pyridine.
-
Stir both reactions at room temperature for 1-2 hours or until the starting amine is consumed (monitor by TLC or LC-MS).
-
-
Work-up:
-
Quench each reaction with a small amount of water.
-
Extract the organic layer with a dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash chromatography if necessary.
-
-
NMR Analysis:
-
Prepare NMR samples of each purified diastereomer in CDCl₃.
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.
-
-
Data Analysis:
-
Carefully assign the proton signals for both diastereomers.
-
Calculate the difference in chemical shifts (Δδ) for corresponding protons using the formula: Δδ = δS - δR .
-
Based on the established conformational model of Mosher's amides, protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the assignment of the absolute configuration.[20]
-
Protocol 2: VCD Analysis for an α-CF3 Amine
This protocol outlines the general workflow for determining the absolute configuration of an α-CF3 amine using VCD spectroscopy.
Procedure:
-
Experimental Spectrum Acquisition:
-
Prepare a solution of the α-CF3 amine in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
Acquire the VCD and IR spectra using a VCD spectrometer, typically averaging multiple scans to achieve a good signal-to-noise ratio.[7]
-
-
Computational Modeling:
-
Perform a conformational search of the α-CF3 amine using molecular mechanics or other suitable methods to identify all low-energy conformers.[15][16]
-
Optimize the geometry of each significant conformer using DFT (e.g., at the B3LYP/6-31G* level of theory).[7]
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra show a good match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[3][12]
-
Decision-Making Guide: Choosing the Right Method
| Scenario | Recommended Primary Method | Rationale |
| Early-stage discovery, small sample amount, non-crystalline | NMR with CDA | Fast, uses standard equipment, and is sensitive. ¹⁹F NMR is a significant advantage. |
| Lead optimization, crystalline material available | X-ray Crystallography | Provides definitive, unambiguous results and detailed structural information. |
| Confirmation of a key intermediate or final compound, non-crystalline | VCD Spectroscopy | A powerful, non-destructive method that does not require derivatization. |
| Molecule with a strong chromophore near the stereocenter | ECD Spectroscopy | Can be a very sensitive and reliable method when a suitable chromophore is present. |
Conclusion
The validation of the absolute configuration of α-CF3 amines is a critical undertaking in the development of new chemical entities. While single-crystal X-ray crystallography remains the unequivocal gold standard, its applicability is limited by the need for crystalline material. Chiroptical methods, particularly VCD, have emerged as robust alternatives for solution-phase analysis, albeit with a reliance on computational chemistry. NMR spectroscopy, enhanced by the use of chiral derivatizing agents like Mosher's acid, offers a rapid and accessible method that is particularly powerful for α-CF3 amines due to the utility of ¹⁹F NMR. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
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-
Klanjčić, T. et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Klanjčić, T. et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-trifluoromethyl amines. Available at: [Link]
-
ACS Publications. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using. Available at: [Link]
-
Wang, Y. et al. (2021). Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers. Available at: [Link]
-
Engle, K. M., & Ghadiri, M. R. (2019). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research. Available at: [Link]
-
Nam, D. et al. (2022). Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Chiral derivatizing agent. Available at: [Link]
-
University of Rochester. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Available at: [Link]
-
MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available at: [Link]
-
Frontiers. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Available at: [Link]
-
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-
KAIST. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by >19>F NMR Spectroscopy. Available at: [Link]
-
ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Available at: [Link]
-
PubMed. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Available at: [Link]
-
Vrije Universiteit Amsterdam. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available at: [Link]
-
PMC. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Available at: [Link]
-
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-
Spectroscopy Europe. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Available at: [Link]
-
BioTools. ABSOLUTE CONFIGURATION BY VCD. Available at: [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Available at: [Link]
-
University of Toronto. Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Available at: [Link]
-
Acta Chimica Slovenica. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Available at: [Link]
-
MDPI. (2022). X-ray Single-Crystal Diffraction. Available at: [Link]
-
PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Available at: [Link]
-
ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. Available at: [Link]
-
PMC. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Available at: [Link]
-
MDPI. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Available at: [Link]
-
PMC. (2009). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Available at: [Link]
-
PubMed. (2002). HPLC-based method for determination of absolute configuration of alpha-chiral amines. Available at: [Link]
-
RSC Publishing. (2012). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Available at: [Link]
-
Frontiers. (2023). Computational methods and points for attention in absolute configuration determination. Available at: [Link]
-
Spark904. Absolute configuration of complex chiral molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Available at: [Link]
-
PMC. (2014). Absolute structure determination of compounds with axial and planar chirality using the crystalline sponge method. Available at: [Link]
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- 21. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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Mass spectrometry fragmentation patterns of fluorinated phenylethylamines
Comparative Guide: Mass Spectrometry Profiling of Fluorinated Phenylethylamines
Executive Summary: The Isobaric Challenge
Fluorinated phenylethylamines (e.g., 2-FMA, 3-FA, 4-FA) represent a significant analytical challenge in forensic and pharmaceutical analysis. As positional isomers (ortho-, meta-, para-), they share identical molecular weights and elemental compositions. In standard Electron Ionization (EI) mass spectrometry, the stability of the fluorinated aromatic ring often leads to indistinguishable fragmentation patterns dominated by alpha-cleavage.
This guide provides a technical comparison of GC-EI-MS versus LC-ESI-MS/MS workflows, focusing on the mechanistic "Ortho Effect" and derivatization strategies required to unequivocally identify these compounds.
Fundamental Chemistry & Fragmentation Mechanisms
To optimize detection, one must understand the electronic influence of the fluorine atom. Fluorine is highly electronegative (inductive withdrawal) but can donate electron density through resonance. However, on the phenylethylamine backbone, its position (2, 3, or 4) primarily affects chromatographic retention and minor fragmentation pathways rather than the dominant alpha-cleavage.
The Dominant Pathway: Alpha-Cleavage (EI-MS)
In EI-MS (70 eV), the ionization energy far exceeds the bond energy. The radical cation typically stabilizes by cleaving the bond beta to the aromatic ring (the alpha bond relative to the nitrogen).
-
Mechanism: The charge is retained on the nitrogen-containing fragment (immonium ion).
-
Result: The fluorinated benzyl radical is lost as a neutral species. Consequently, the detector sees the same base peak for all isomers (e.g., m/z 58 for methamphetamines, m/z 44 for amphetamines).
The ESI Pathway: Phenonium Ion Formation
In Electrospray Ionization (ESI), the protonated molecule
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways between Hard Ionization (EI) and Soft Ionization (ESI), highlighting why ESI-MS/MS offers superior structural interrogation capabilities.
Figure 1: Mechanistic divergence between EI and ESI ionization. Note that EI strips structural specificity by discarding the aromatic ring as a neutral radical.
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The following table contrasts the performance of the two primary platforms for distinguishing 2-FMA, 3-FMA, and 4-FMA.
| Feature | GC-EI-MS (Standard) | LC-ESI-MS/MS (Targeted) |
| Ionization Type | Hard (Electron Impact) | Soft (Electrospray) |
| Base Peak (FMA) | m/z 58 (Immonium Ion) | |
| Isomer Differentiation | Poor. Spectra are nearly identical. | Moderate to Good. Product ion ratios differ. |
| Key Mechanism | Alpha-cleavage (Side chain dominance). | Phenonium formation (Ring dominance). |
| Ortho Effect | Negligible in underivatized samples. | Observable via specific HF loss or retention time. |
| Chromatography | Requires derivatization for separation.[1] | PFP columns separate isomers natively. |
The "Ortho Effect" in ESI-MS/MS
The ortho- isomer (2-FMA) often exhibits a distinct fragmentation behavior compared to meta- and para- isomers.
-
Mechanism: The proximity of the fluorine atom to the ethylamine side chain allows for a "proximity effect" during CID.
-
Observation: While 3-FMA and 4-FMA produce dominant tropylium ions (m/z 109), 2-FMA often shows a higher abundance of ions resulting from HF elimination (m/z 162 in amphetamines) or distinct ratios of the m/z 109 vs. m/z 135 fragments.
Experimental Protocol: Derivatization for GC-MS
Since native GC-MS spectra are insufficient for legal identification of isomers, chemical derivatization is the industry standard to introduce structural rigidity and alter retention times.
Protocol: Heptafluorobutyric Anhydride (HFBA) Derivatization Rationale: HFBA adds a bulky fluorinated group. This increases molecular weight (moving ions to a cleaner region of the spectra) and significantly alters the polarity, enhancing chromatographic resolution of isomers.
-
Sample Prep: Aliquot 50 µL of sample (1 mg/mL in MeOH) into a GC vial. Evaporate to dryness under
. -
Reagent Addition: Add 50 µL of Ethyl Acetate and 50 µL of HFBA.
-
Incubation: Cap and heat at 70°C for 20 minutes.
-
Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.
-
GC Parameters:
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).
-
Temp Program: 60°C (1 min)
20°C/min 300°C. -
Differentiation: The ortho isomer typically elutes first due to steric shielding of the polar amide group by the fluorine atom.
-
Validated Workflow for Isomer Identification
This decision tree outlines the logical flow for confirming a specific fluorinated isomer.
Figure 2: Analytical decision tree for distinguishing positional isomers of fluorinated phenylethylamines.
References
-
Aalberg, L. et al. (2005). "Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry." Journal of Chromatography A.
-
Westphal, F. et al. (2012). "Differentiation of regioisomeric fluorinated amphetamines and methamphetamines." Forensic Science International.
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Alpha-Cleavage mechanisms).
-
Kranenburg, R. F. et al. (2020). "Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances." Frontiers in Chemistry.
-
Asakawa, D. et al. (2020).[2] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.
Sources
A Comparative Guide to Chiral Phosphoric Acid Catalysts for Asymmetric Trifluoromethylation
Introduction: The Trifluoromethyl Group and the Rise of Chiral Phosphoric Acid Catalysis
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug discovery. This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient and stereoselective methods for introducing the CF₃ group is of paramount importance to medicinal and agricultural chemists.[2][3][4]
Among the various strategies for asymmetric trifluoromethylation, the use of chiral phosphoric acid (CPA) catalysts has emerged as a powerful and versatile approach.[1] These metal-free, Brønsted acid organocatalysts offer several advantages, including operational simplicity, low toxicity, and the ability to promote reactions with high enantioselectivity under mild conditions. This guide provides a comparative overview of different chiral phosphoric acid catalysts for asymmetric trifluoromethylation reactions, supported by experimental data to aid researchers in catalyst selection and reaction optimization.
Benchmarking Chiral Phosphoric Acid Catalysts: A Performance Comparison
The efficacy of a chiral phosphoric acid catalyst in a trifluoromethylation reaction is highly dependent on its structural features, particularly the substituents at the 3,3'-positions of the BINOL backbone. These groups create a well-defined chiral pocket that dictates the stereochemical outcome of the reaction. Below is a comparison of representative CPA catalysts and their performance in various asymmetric trifluoromethylation reactions.
| Catalyst Type | Catalyst Structure | Reaction Type | Substrate | Trifluoromethylating Reagent | Yield (%) | ee (%) | Catalyst Loading (mol%) | Ref. |
| Standard BINOL-derived | (R)-TRIP | Friedel-Crafts Alkylation | Indole | Trifluoroacetaldehyde hemiacetal | 95 | 90 | 5 | [5] |
| Spirocyclic | (R)-SPINOL-CPA | Pictet-Spengler Reaction | Indolo aniline | Trifluoromethyl ketone | 85 | 92 | 10 | [5] |
| [H8]-BINOL-derived | (R)-[H8]-BINOL-CPA | Transfer Hydrogenation | β-Trifluoromethylated nitroalkene | Hantzsch ester | 82 | 86 | 3 | [6] |
| Bulky 3,3'-Substituents | (R)-CPA with 2,4,6-tricyclohexylphenyl groups | Transfer Hydrogenation | β-Trifluoromethylated nitroalkene | Hantzsch ester | N/A | 86 | 3 | [6] |
| Visible-Light Induced | (R)-CPA | Three-component dicarbofunctionalization | Enamine | Togni-II reagent | 54 | 96 | 5 | [7] |
Key Insights from the Benchmarking Data:
-
Influence of the 3,3'-Substituents: The steric and electronic properties of the substituents at the 3,3'-positions of the BINOL scaffold are critical for achieving high enantioselectivity. For instance, the use of bulky 2,4,6-tricyclohexylphenyl groups in the transfer hydrogenation of β-trifluoromethylated nitroalkenes led to high enantiomeric excess.[6]
-
Backbone Rigidity: Spirocyclic backbones like SPINOL can offer a more rigid and defined chiral environment, often leading to improved enantioselectivity as seen in the Pictet-Spengler reaction.[5]
-
Reaction-Specific Performance: The optimal catalyst is often reaction-dependent. While a standard TRIP catalyst may be effective for a Friedel-Crafts reaction, a more specialized catalyst might be required for other transformations.
-
Novel Applications: The synergy of chiral phosphoric acid catalysis with other activation modes, such as visible-light photoredox catalysis, opens new avenues for highly enantioselective trifluoromethylation reactions.[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a β-Trifluoromethylated Nitroalkene
This protocol provides a general procedure for the enantioselective transfer hydrogenation of a β-trifluoromethylated nitroalkene using a chiral phosphoric acid catalyst and a Hantzsch ester as the hydride source.
Materials:
-
β-Trifluoromethylated nitroalkene (1.0 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-[H8]-BINOL-CPA, 0.03 equiv)
-
Hantzsch ester (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or Methylcyclohexane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the β-trifluoromethylated nitroalkene and the chiral phosphoric acid catalyst.
-
Dissolve the solids in the anhydrous solvent.
-
Add the Hantzsch ester to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-trifluoromethylated nitroalkane.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle and Mechanism
Chiral phosphoric acids catalyze trifluoromethylation reactions through a dual-activation mechanism, acting as both a Brønsted acid and a Lewis base.[8] The acidic proton of the phosphoric acid activates the electrophile (e.g., an imine or a carbonyl group), while the basic phosphoryl oxygen organizes the nucleophile for a stereoselective attack.
Catalytic Cycle for CPA-Catalyzed Transfer Hydrogenation
Caption: A simplified catalytic cycle for the chiral phosphoric acid-catalyzed transfer hydrogenation.
Conclusion
Chiral phosphoric acid catalysts are indispensable tools for asymmetric trifluoromethylation. The choice of catalyst is crucial and should be guided by the specific reaction type and substrate. The modular nature of these catalysts, allowing for fine-tuning of the chiral environment through modification of the 3,3'-substituents and the BINOL backbone, will undoubtedly continue to drive the development of even more efficient and selective trifluoromethylation methods. This guide serves as a starting point for researchers to navigate the selection of CPA catalysts and to design new and innovative asymmetric transformations.
References
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Bizet, V., Besset, T., Ma, J.-A., & Cahard, D. (2014). Recent progress in asymmetric fluorination and trifluoromethylation reactions. Current Topics in Medicinal Chemistry, 14(7), 901–940. [Link]
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Recent Advances in Catalytic Asymmetric Friedel-Crafts Reactions with Prochiral Trifluoromethylated Compounds - SIOC. (n.d.). Retrieved February 22, 2024, from [Link]
-
Recent Progress in Asymmetric Fluorination and Trifluoromethylation Reactions. (2014). Current Topics in Medicinal Chemistry, 14(7), 901-940. [Link]
-
Uchikura, T., Kaneko, Y., Setogawa, T., & Akiyama, T. (2025). Transfer Hydrogenation of β‑Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. ACS Organic & Inorganic Au. [Link]
-
Henseler, A., Kato, M., Mori, K., & Akiyama, T. (2011). Chiral phosphoric acid catalyzed transfer hydrogenation: facile synthetic access to highly optically active trifluoromethylated amines. Angewandte Chemie International Edition, 50(35), 8180-3. [Link]
-
Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. (2014). Organic & Biomolecular Chemistry, 12(42), 8348-8363. [Link]
-
Bizet, V., Besset, T., Ma, J.-A., & Cahard, D. (2014). Recent progress in asymmetric fluorination and trifluoromethylation reactions. Current Topics in Medicinal Chemistry, 14(7), 901-40. [Link]
-
A density functional study of chiral phosphoric acid-catalyzed direct arylation of trifluoromethyl ketone and diarylation of methyl ketone: reaction mechanism and the important role of the CF3 group. (2015). Organic & Biomolecular Chemistry, 13(16), 4734-4743. [Link]
-
Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. (n.d.). Wiley Online Library. Retrieved February 22, 2024, from [Link]
-
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2016). Accounts of Chemical Research, 49(6), 1166–1181. [Link]
-
Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. (2025). ACS Organic & Inorganic Au. [Link]
-
Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. (2021). Beilstein Journal of Organic Chemistry, 17, 2743–2783. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (2025). Beilstein Journal of Organic Chemistry, 21, 1033–1058. [Link]
-
Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. (2020). European Journal of Organic Chemistry, 2020(10), 1335-1350. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of 3-trifluoromethylthioquinolines. (2019). Organic & Biomolecular Chemistry, 17(4), 808-811. [Link]
-
Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. (2025). Beilstein Journal of Organic Chemistry, 21, 1033-1058. [Link]
-
Metal-free, visible-light induced enantioselective three-component dicarbofunctionalization and oxytrifluoromethylation of enamines via chiral phosphoric acid catalysis. (2020). Chemical Science, 11(2), 431-437. [Link]
-
Role of Chiral Skeleton in Chiral Phosphoric Acids Catalyzed Asymmetric Transfer Hydrogenation: A DFT Study. (2023). Molecules, 28(1), 434. [Link]
-
Chiral phosphoric acid catalysis: From numbers to insights. (2025). Chem, 11(6), 1845-1910. [Link]
-
The Chiral Phosphate Anion Phase Transfer Catalysis and the Radical Trifluoromethylation. (2013). SlideServe. [Link]
-
Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate. (2025). ACS Organic & Inorganic Au. [Link]
-
Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. (2014). Chemistry – A European Journal, 20(51), 16834-16850. [Link]
-
Progress in copper-catalyzed trifluoromethylation. (2018). Beilstein Journal of Organic Chemistry, 14, 148–181. [Link]
-
Chiral Phosphoric Acid Creates Promising Opportunities for Enantioselective Photoredox Catalysis. (2020). Angewandte Chemie International Edition, 59(31), 12619-12629. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010). Beilstein Journal of Organic Chemistry, 6, 50. [Link]
-
Chiral phosphoric acid-catalyzed enantioselective construction of structurally diverse benzothiazolopyrimidines. (2019). Chemical Science, 10(10), 2963–2968. [Link]
-
Catalysis for Fluorination and Trifluoromethylation. (2012). Nature, 492(7428), 181–189. [Link]
-
Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. (2025). Chemical Reviews. [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
This document provides essential safety and logistical information for the proper handling and disposal of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide a clear, step-by-step framework for managing waste streams containing this compound, ensuring compliance with regulations and protecting both personnel and the environment. The procedures outlined are based on the chemical's structure, incorporating data from analogous halogenated aromatic and fluorinated aliphatic compounds.
Hazard Assessment: Understanding the "Why" Behind the Procedure
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a complex molecule that is not extensively characterized in public literature. Therefore, a conservative approach to handling and disposal is required, based on an analysis of its structural components: a dichlorinated phenyl ring and a trifluoro-ethylamine moiety.
-
Health Hazards: Based on similar structures, this compound should be treated as harmful if swallowed, causing skin irritation, and potentially causing severe eye damage.[1][2][3] Dichlorinated aromatic compounds can be rapidly absorbed through the skin and may cause systemic effects with chronic exposure, including potential liver and kidney damage.[4] The trifluoro-ethylamine group also contributes to its potential toxicity.[5][6] Inhalation of vapors or dust should be avoided.[1]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment.[7] While specific ecotoxicity data is unavailable, it is prudent to prevent any release into the environment.[1] Disposal down the drain or in regular trash is strictly prohibited.[8]
-
Chemical Hazards: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[4][9] It may be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4]
Regulatory Framework: The "Cradle-to-Grave" Responsibility
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] As a generator of this hazardous waste, you are responsible for its safe management from the point of generation until its final disposal—a concept known as "cradle-to-grave" liability.[10]
This compound would be classified as a halogenated organic waste.[11] Generators of hazardous waste are categorized based on the quantity of waste produced per month, which dictates storage time limits and administrative requirements.[10] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with federal, state, and local regulations.[12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields or a face shield.[2][13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A lab coat is mandatory. For handling larger quantities or cleaning spills, impervious clothing may be necessary.[2]
-
Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to avoid inhalation of vapors.[13][14]
Disposal Procedures: A Step-by-Step Guide
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Halogenated organic waste streams must be kept separate from non-halogenated streams due to different disposal requirements and significantly higher costs for treatment.[8][11]
Disposal of Bulk/Unused Chemical
-
Container Selection: Use a designated, properly labeled hazardous waste container that is compatible with the chemical. The container must be in good condition and have a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine," and a clear indication of its hazards (e.g., "Toxic," "Irritant").[12] The date accumulation started must also be present.
-
Transfer: Carefully transfer the chemical into the waste container inside a chemical fume hood. Avoid any spills or splashes.
-
Storage: Keep the waste container closed at all times except when adding waste.[8] Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Pickup: Contact your institution's EHS department for pickup and disposal. Do not exceed the accumulation time or quantity limits for your generator status.[10]
Management of Small Spills
-
Evacuate and Secure: Alert others in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood. Remove all ignition sources.[4][15]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3][15] Do not use combustible materials like paper towels or sawdust.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., 60-70% ethanol), followed by a thorough wash with soap and water.[4] All cleaning materials are now considered hazardous waste.
-
Package Waste: Place all contaminated absorbent materials, gloves, and cleaning cloths into a sealed, vapor-tight plastic bag or container. Label it clearly as hazardous waste containing 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine.[4]
-
Dispose: Manage this waste through your EHS-approved hazardous waste stream.
Disposal of Contaminated Labware and PPE
-
Rinsable Items (e.g., Glassware): Rinse the item three times with a small amount of a suitable solvent (e.g., acetone, ethanol). The first rinse (rinsate) must be collected and disposed of as hazardous waste in your halogenated solvent waste container. Subsequent rinses can often be managed similarly, but consult your EHS office for specific guidance. After rinsing, the glassware can typically be washed normally.
-
Non-Rinsable/Disposable Items (e.g., gloves, weigh boats, pipette tips): These items must be placed in a designated solid hazardous waste container or a sealed, labeled bag for disposal.[4] Do not dispose of them in the regular or broken glass trash.[12]
Decontamination of Surfaces and Equipment
A three-step process of deactivation, decontamination, and cleaning is a best practice for ensuring surfaces are free of residual contamination.
-
Deactivation: While a specific deactivating agent for this compound is not defined, a common approach for many organic hazards is the application of a solution like 10% sodium hypochlorite (bleach), followed by a neutralizing agent such as sodium thiosulfate. Caution: The efficacy of this for this specific compound is not established. Always test on a small, inconspicuous area first to check for surface compatibility.
-
Decontamination: Physically remove the chemical residue. This is achieved by wiping the surface with a solvent such as 60-70% ethanol.[4] The wipe material must be disposed of as hazardous waste.
-
Cleaning: Remove any remaining residues and cleaning agents with a germicidal detergent and water.
Data Summary Table
| Parameter | Information | Source(s) |
| Primary Chemical Class | Halogenated Aromatic Amine | N/A |
| Likely RCRA Status | Hazardous Waste (F-Listed or Characteristic) | [11],[12] |
| Analog Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation. | [1],[14],[6],[2] |
| Disposal Method | High-Temperature Incineration in a licensed facility. | [7],[16],[15] |
| RCRA Generator Status | LQG: >1,000 kg/mo SQG: 100-1,000 kg/mo CESQG: <100 kg/mo | [10] |
| Incompatible Materials | Strong oxidizing agents, acid chlorides, acid anhydrides. | [4],[9] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine.
Caption: Decision tree for proper segregation and disposal of various waste streams.
References
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams . (n.d.). Retrieved from U.S. Environmental Protection Agency. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . (2024, April 8). Retrieved from New Mexico Environment Department. [Link]
-
Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change . (2021, May 11). MDPI. [Link]
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SDS – SAFETY DATA SHEET - Halocarbon Life Sciences . (2015, May 1). Retrieved from Halocarbon. [Link]
-
SAFETY DATA SHEET - Fisher Scientific . (2024, March 28). Retrieved from Fisher Scientific. [Link]
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Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide . (n.d.). Retrieved from U.S. Army Public Health Center. [Link]
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7.2 Organic Solvents - Environment, Health and Safety . (n.d.). Retrieved from University of Tennessee, Knoxville. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group . (n.d.). Retrieved from Northwestern University. [Link]
-
operating procedure - EPA . (2019, October 3). Retrieved from U.S. Environmental Protection Agency. [Link]
-
RCRA Regulations Explained - National Environmental Trainers . (n.d.). Retrieved from National Environmental Trainers. [Link]
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RCRA addresses waste management, disposal and recycling, - University of Houston-Clear Lake . (n.d.). Retrieved from University of Houston-Clear Lake. [Link]
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A Senior Application Scientist's Guide to Handling 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
This document provides essential safety and handling protocols for 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and, most importantly, your safety. The guidance herein is based on the known hazards of analogous chemical structures, including halogenated aromatic amines and trifluoroethylamines. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach is mandated.
Hazard Assessment: A Structural Analysis
The toxicological profile of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has not been fully investigated. However, an analysis of its constituent functional groups—a dichlorinated aromatic ring, a primary amine, and a trifluoroethyl group—provides a strong basis for a rigorous hazard assessment. Aromatic amines are a class of compounds known for potential carcinogenicity and toxicity, often readily absorbed through the skin.[1][2][3] The presence of chlorine and fluorine atoms further elevates the potential for toxicity and necessitates specific disposal procedures for halogenated waste.[4][5][6]
A review of closely related compounds underscores the need for caution:
-
2,2,2-Trifluoroethylamine: This parent amine is classified as a flammable liquid that causes severe skin burns and eye damage and is harmful if swallowed.[7]
-
1-(3,4-Dichlorophenyl)ethylamine: A similar chlorinated aromatic amine, it is known to cause severe skin burns and eye damage.[8]
-
General Aromatic Amines: This class of compounds can cause moderate to severe poisoning, with symptoms ranging from headaches and dizziness to anemia and cyanosis.[2]
Based on this data, we can anticipate a similar or even more severe hazard profile for the target compound.
| Potential Hazard | Basis for Assessment (Analogous Compounds & Functional Groups) | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | The parent compound 2,2,2-Trifluoroethylamine is harmful if swallowed[7]. An SDS for a similar compound warns it is "Fatal if inhaled". Aromatic amines are readily absorbed through the skin[1]. | May be toxic or fatal if swallowed, inhaled, or in contact with skin. |
| Severe Skin Corrosion/Burns | Both 2,2,2-Trifluoroethylamine and 1-(3,4-Dichlorophenyl)ethylamine are known to cause severe skin burns and eye damage[7][8]. | Causes severe skin burns, blistering, and permanent scarring upon contact. |
| Serious Eye Damage | Corrosive nature of parent amines indicates a high likelihood of severe, irreversible eye damage[7][8]. | Causes serious eye damage, potentially leading to blindness. |
| Respiratory Irritation/Damage | Inhalation of vapors or aerosols may cause respiratory irritation or more severe damage, as seen with related compounds[9]. | May cause coughing, shortness of breath, and damage to the respiratory tract. |
| Carcinogenicity/Mutagenicity | Aromatic amines as a class are associated with carcinogenicity, particularly bladder cancer[2][3]. | Long-term or repeated exposure may increase the risk of cancer. |
| Environmental Hazard | Halogenated organic compounds require specific disposal to prevent environmental contamination[4][5]. Aromatic amines can be toxic to aquatic life[1]. | Improper disposal can lead to long-term environmental damage. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential. The minimum requirement for any handling of this compound is Level C protection, with provisions to escalate if conditions warrant.[10]
Core PPE Requirements
-
Body Protection: A flame-resistant lab coat is the minimum requirement.[11] For tasks with a higher risk of splashes or when handling larger quantities (>50 mL), a chemically resistant apron or coveralls should be worn over the lab coat.
-
Hand Protection: Double-gloving is mandatory. Use a thinner nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., butyl rubber or Viton™) as the outer layer.[12] Before use, always inspect gloves for any signs of degradation or perforation. Change gloves immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[13] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers, solution preparation, or reaction quenching.[11][13]
-
Respiratory Protection: All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[4] If there is any risk of exposure outside of a fume hood (e.g., a large spill), a full-face respirator with an organic vapor/acid gas cartridge is necessary.[11][14] Personnel must be fit-tested and trained in respirator use.[12]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Handling and Operational Procedure
-
Designated Area: All work involving this compound must be performed in a designated area within a chemical fume hood.[12] This area should be clearly marked with a warning sign indicating the presence of a highly toxic and corrosive substance.
-
Pre-use Inspection: Before starting work, ensure the fume hood is functioning correctly, and that an emergency eyewash and safety shower are accessible and unobstructed.
-
Weighing: Weigh the compound in the fume hood. If weighing solids, do so on a disposable weigh boat inside a containment vessel (e.g., a beaker) to prevent dispersal of dust.
-
Transfers: Conduct all liquid transfers slowly and carefully to avoid splashing. Use a syringe or cannula for liquid transfers where possible.
-
Contamination: Assume any surface within the designated area is contaminated. Decontaminate all surfaces after work is complete using a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]
Waste Disposal Plan
-
Waste Segregation: This compound is a halogenated organic substance. All waste streams containing it must be segregated into a dedicated "Halogenated Organic Waste" container.[4][5][15] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[6]
-
Waste Containers: Use clearly labeled, sealed, and compatible waste containers. The label must include the words "Hazardous Waste" and the full chemical name: "Waste: 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine".[15]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and silica gel, must be collected in a sealed, labeled bag and placed in the solid halogenated waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a sealed, compatible container stored in secondary containment within the fume hood.[6]
-
Disposal: Arrange for the disposal of waste through your institution's Environmental Health and Safety (EH&S) department. Never dispose of this chemical down the drain.[4]
Emergency Procedures
| Exposure Scenario | Immediate First Aid Response |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Call for immediate medical attention.[9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Call a poison center or doctor immediately. |
| Spill | Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's EH&S department. For small spills inside a fume hood, trained personnel wearing appropriate PPE may absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as halogenated waste.[12] |
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Google.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Halogenated Solvents. Washington State University.
- SAFETY DATA SHEET. (2025, June 24). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, September 9). Thermo Fisher Scientific.
- Personal Protective Equipment | US EPA. (2025, September 12).
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2023). Lab Manager.
- SAFETY DATA SHEET. (2024, March 28). Fisher Scientific.
- SAFETY DATA SHEET. (2023, March 4). Tokyo Chemical Industry.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
- MATERIAL SAFETY DATA SHEET. Tri-iso.
- Appendix I - Hazards Of Functional Groups. Environment, Health and Safety, Iowa State University.
- What are the Health and Safety Guidelines for Using Amines?. DIPLOMATA COMERCIAL.
- SAFETY DATA SHEET. (2024). Fisher Scientific.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Minnesota.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate.
Sources
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- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. hscprep.com.au [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
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- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
